molecular formula C7H8INO2 B1390507 6-Iodo-2,3-dimethoxypyridine CAS No. 321535-23-3

6-Iodo-2,3-dimethoxypyridine

Cat. No.: B1390507
CAS No.: 321535-23-3
M. Wt: 265.05 g/mol
InChI Key: FTFRZLORDYKKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8INO2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRZLORDYKKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670127
Record name 6-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321535-23-3
Record name 6-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Iodo-2,3-dimethoxypyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. The strategic introduction of functional groups, particularly halogens, onto this ring system provides medicinal chemists with versatile handles for subsequent modifications, most notably through cross-coupling reactions. This compound is a highly valuable building block, combining an electron-rich, substituted pyridine core with a C-6 iodine moiety perfectly positioned for elaboration into more complex molecular architectures. This guide provides a detailed examination of robust and scientifically-grounded methodologies for its synthesis, aimed at researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to the synthesis of this compound begins with identifying the most reliable methods for installing the key functionalities. Two primary strategies emerge from a retrosynthetic perspective: a two-step halogen exchange pathway and a more direct C-H functionalization route. Both pathways rely on the successful synthesis of the core intermediate, 2,3-dimethoxypyridine.

G cluster_0 Retrosynthetic Pathways target This compound bromo_intermediate 6-Bromo-2,3-dimethoxypyridine target->bromo_intermediate Finkelstein Reaction dimethoxy_pyridine 2,3-Dimethoxypyridine target->dimethoxy_pyridine Direct C-H Iodination bromo_intermediate->dimethoxy_pyridine Electrophilic Bromination chloro_methoxy 2-Chloro-3-methoxypyridine dimethoxy_pyridine->chloro_methoxy SNAr (Methylation)

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Core Intermediate: 2,3-Dimethoxypyridine

The foundation of the entire synthesis is the efficient preparation of the 2,3-dimethoxypyridine core. A highly effective and scalable method is the nucleophilic aromatic substitution (SNAr) on a commercially available precursor.

Causality of Experimental Choice: The SNAr reaction is chosen for its high efficiency and predictability. The reaction proceeds by treating 2-chloro-3-methoxypyridine with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the methoxide nucleophile. N,N-Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the sodium cation without interfering with the nucleophilicity of the methoxide anion.

Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine[1]
  • Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-3-methoxypyridine (1.0 eq), sodium methoxide (3.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~7 mL per gram of starting material).

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically overnight).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding water (~20 mL per gram of starting material).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of DMF used).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,3-dimethoxypyridine as a yellow liquid.

Part II: Iodination of the Pyridine Core: A Comparative Analysis

With the core structure in hand, the critical iodination step at the C-6 position can be approached via two distinct, field-proven methodologies.

Method A: Two-Step Halogenation and Finkelstein Exchange

This classic and highly reliable approach first installs a bromine atom, which is then exchanged for iodine. The commercial availability of 6-bromo-2,3-dimethoxypyridine underscores the industrial relevance of this pathway.[1]

Step 1: Electrophilic Bromination of 2,3-Dimethoxypyridine

Principle of Regioselectivity: The two methoxy groups at the C-2 and C-3 positions are electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution.[2] The C-6 position is para to the 3-methoxy group and ortho to the 2-methoxy group. This electronic activation, combined with the C-4 and C-5 positions being less sterically accessible, makes the C-6 position the most favorable site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxypyridine

  • Reaction Setup: Dissolve 2,3-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at 0 °C to control any initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain 6-bromo-2,3-dimethoxypyridine.

Step 2: The Aromatic Finkelstein Reaction

Mechanistic Insight: The direct SN2 displacement of a halogen on an aryl ring is generally difficult. The "aromatic Finkelstein reaction" is a catalyzed variant that facilitates this transformation.[3] It typically employs a copper(I) iodide catalyst in combination with a ligand. The reaction is an equilibrium process, driven to completion by Le Chatelier's principle: using a solvent like acetone or DMF in which sodium iodide is soluble, but the resulting sodium bromide is not, causes the bromide salt to precipitate, pushing the reaction toward the desired iodo-product.[3][4][5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a sealable reaction vessel, combine 6-bromo-2,3-dimethoxypyridine (1.0 eq), sodium iodide (NaI, 3.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or acetonitrile.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with aqueous ammonia (to remove copper salts) and then brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, this compound.

Method B: Direct C-H Iodination

This method offers a more atom-economical route by directly converting the C-H bond at the 6-position to a C-I bond.

Principle of Reactivity: Direct iodination of arenes with molecular iodine (I₂) is often slow due to the low electrophilicity of iodine. The reaction requires an activating system.[6][7] A common strategy involves using I₂ in the presence of an oxidant or a Lewis acid. For instance, silver salts like silver acetate can coordinate to iodine, polarizing the I-I bond and generating a more potent electrophilic "I+" equivalent that can attack the electron-rich dimethoxy-pyridine ring.[6][7]

Experimental Protocol: Direct Iodination of 2,3-Dimethoxypyridine

  • Reaction Setup: Dissolve 2,3-dimethoxypyridine (1.0 eq) in a solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add molecular iodine (I₂, 1.1 eq) and silver acetate (AgOAc, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature, protecting it from light. Monitor for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove silver salts. Concentrate the filtrate and purify the residue by column chromatography to isolate this compound.

Part III: Workflow Visualization and Method Comparison

Workflow Diagrams

G cluster_A Method A: Finkelstein Route cluster_B Method B: Direct Iodination A1 2,3-Dimethoxypyridine A2 Bromination (NBS) A1->A2 A3 6-Bromo-2,3- dimethoxypyridine A2->A3 A4 Finkelstein (NaI, CuI) A3->A4 A5 Target Product A4->A5 B1 2,3-Dimethoxypyridine B2 Direct Iodination (I₂, AgOAc) B1->B2 B3 Target Product B2->B3

Caption: Comparative experimental workflows for synthesis.

Data Presentation: Quantitative Method Analysis
ParameterMethod A: Finkelstein RouteMethod B: Direct C-H IodinationRationale & Justification
Number of Steps 2 (from core intermediate)1 (from core intermediate)Method B is more step-economical, which is advantageous for rapid synthesis.
Overall Yield Potentially higher and more reliableVariable, may require optimizationThe two-step route is often more robust and less prone to side-product formation (e.g., di-iodination).
Scalability High; precipitation of NaBr is a strong driving force.Moderate; stoichiometric use of silver salts can be costly and problematic on a large scale.Method A is generally preferred for process development and scale-up campaigns.
Reagent Cost/Toxicity Uses NBS and a copper catalyst.Uses a stoichiometric silver salt.Silver reagents are significantly more expensive than NBS and copper, impacting cost-of-goods.
Purification Straightforward chromatography for both steps.Filtration of silver salts is required; potential for isomeric impurities if regioselectivity is not perfect.The purification for Method A is often more predictable.

Conclusion and Senior Scientist Recommendation

Both presented methodologies provide viable pathways to the target molecule, this compound. The choice between them is dictated by the specific goals of the research or development team.

  • For rapid, small-scale synthesis and lead optimization , where speed and step-economy are paramount, Method B (Direct C-H Iodination) is an attractive option. It allows for the quick generation of the target compound from the common intermediate in a single transformation.

  • For larger-scale synthesis, process development, and manufacturing campaigns , where robustness, reliability, and cost are critical drivers, Method A (Finkelstein Route) is the superior choice. Its high predictability, strong thermodynamic driving force, and avoidance of expensive stoichiometric silver reagents make it a more scalable and economically viable process.

Ultimately, the existence of these complementary strategies equips the modern drug development professional with the flexibility to produce this key heterocyclic building block in a manner best suited to their immediate and long-term objectives.

References

An In-Depth Technical Guide to 6-Iodo-2,3-dimethoxypyridine (CAS No. 321535-23-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodo-2,3-dimethoxypyridine, a key building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Among the vast array of substituted pyridines, this compound has emerged as a particularly valuable intermediate. Its strategic placement of an iodo group, a versatile handle for cross-coupling reactions, and two methoxy groups, which modulate the electronic character of the pyridine ring, makes it an ideal starting material for the synthesis of complex molecular architectures. This guide will provide a detailed exploration of this important reagent.

Chemical Identity and Physicochemical Properties

CAS Number: 321535-23-3[3][4][5]

Molecular Formula: C₇H₈INO₂[3]

Molecular Weight: 265.05 g/mol [3]

Synonyms:

  • 2,3-dimethoxy-6-iodopyridine[6]

  • Pyridine, 6-iodo-2,3-dimethoxy-[6]

PropertyValueSource
Appearance Solid[6]
Purity Typically ≥96%[6]
SMILES COc1ccc(I)nc1OC
InChI 1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the regioselective iodination of 2,3-dimethoxypyridine. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic substitution.

General Iodination Protocol

Reaction Scheme:

A representative iodination workflow.

Materials:

  • 2,3-Dimethoxypyridine

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dimethoxypyridine (1.0 eq). Dissolve the starting material in anhydrous THF or DCM.

  • Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add the iodinating reagent (e.g., N-Iodosuccinimide, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture and oxygen, which can interfere with the reaction.

  • Anhydrous Solvents: Water can react with the iodinating agent and reduce its efficacy.

  • Low-Temperature Addition: The iodination of activated aromatic systems can be exothermic. Adding the reagent at 0 °C helps to control the reaction rate and prevent potential side reactions.

  • Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted iodine or electrophilic iodine species, converting them to iodide.

Chemical Reactivity and Applications in Medicinal Chemistry

The iodine atom at the 6-position of this compound is the key to its synthetic utility, serving as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[8] this compound is an excellent substrate for these reactions.

General Suzuki-Miyaura Coupling Protocol:

The following is a general protocol for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound.[1][9][10]

General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester, and the base.

  • Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors.[11][12][13] this compound can serve as a crucial starting material for the synthesis of such compounds. For instance, it can be envisioned as a precursor to substituted aminopyridines, which can then be elaborated into the final pyrido[2,3-d]pyrimidine core.

Illustrative Synthetic Pathway to a Pyrido[2,3-d]pyrimidine Core:

G A This compound B Buchwald-Hartwig Amination A->B Amine, Pd catalyst, Ligand, Base C 6-Amino-2,3-dimethoxypyridine B->C D Cyclization with a Pyrimidine Precursor C->D e.g., 4-chloro-2-(methylthio)pyrimidine -5-carboxylate E Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold D->E

Hypothetical pathway to a kinase inhibitor scaffold.

This synthetic strategy highlights how the iodo-substituent enables the introduction of a key nitrogen atom, which is then utilized in the construction of the fused heterocyclic system characteristic of many kinase inhibitors.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic information for this compound is not available in the searched literature, the following provides an expected profile based on its structure and data for analogous compounds.[14][15]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship.

  • Methoxy Protons: Two singlets would be observed, each integrating to 3H, corresponding to the two methoxy groups. Their chemical shifts would likely be in the range of δ 3.8-4.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine atom would be shifted upfield compared to a non-substituted carbon. The carbons attached to the methoxy groups and the nitrogen atom would show characteristic downfield shifts.

  • Methoxy Carbons: Two signals in the aliphatic region (δ 55-65 ppm) would correspond to the two methoxy carbons.

MS (Mass Spectrometry):

  • The mass spectrum would show a molecular ion peak (M⁺) at m/z = 265.

IR (Infrared Spectroscopy):

  • Characteristic C-H stretching frequencies for the aromatic and methoxy groups would be observed.

  • C=C and C=N stretching vibrations from the pyridine ring would be present in the 1400-1600 cm⁻¹ region.

  • C-O stretching from the methoxy groups would appear in the 1000-1300 cm⁻¹ region.

Safety and Handling

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statement: H302: Harmful if swallowed.[5]

Precautions for Safe Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conditions for Safe Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in the development of novel therapeutics.

References

6-Iodo-2,3-dimethoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Iodo-2,3-dimethoxypyridine: A Core Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of complex organic molecules is paramount. Success in this endeavor often hinges on the availability of versatile, well-characterized chemical building blocks. This compound is one such pivotal intermediate. The pyridine ring is a foundational scaffold in numerous FDA-approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The unique trifecta of its structural features—a pyridine core, two electron-donating methoxy groups, and a strategically placed iodine atom—renders this compound an exceptionally valuable reagent for constructing elaborate molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the molecule's fundamental properties, offers detailed synthetic protocols with mechanistic rationale, explores its reactivity in key transformations, and contextualizes its application within the broader goal of drug discovery.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is the bedrock of its effective use. This compound is a solid at room temperature, and its key characteristics are summarized below.[2][3] The iodine atom at the 6-position serves as an efficient "handle" for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings. The methoxy groups at the 2- and 3-positions are electron-donating, which influences the electron density of the pyridine ring, thereby modulating its reactivity and the basicity of the nitrogen atom.[4]

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Weight 265.05 g/mol [3][5]
Molecular Formula C₇H₈INO₂[2][5]
CAS Number 321535-23-3[2][3][5]
Appearance Solid[2][3]
Synonyms 2,3-dimethoxy-6-iodopyridine; Pyridine, 6-iodo-2,3-dimethoxy-[2]
InChI Key FTFRZLORDYKKMJ-UHFFFAOYSA-N[2][3]

Standard analytical validation for this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

  • ¹H NMR: Would be expected to show two distinct aromatic proton signals (doublets) in the pyridine region and two sharp singlets in the aliphatic region corresponding to the two methoxy groups.

  • ¹³C NMR: Would reveal seven distinct carbon signals, including five aromatic carbons (four CH and one C-I) and two methoxy carbons.

  • Mass Spectrometry (EI or ESI): Would show a prominent molecular ion peak (M⁺) at m/z 265, confirming the molecular weight.

Part 2: Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and effective strategy for the regioselective iodination of electron-rich pyridines is directed ortho-metalation, followed by quenching with an iodine source. This approach provides excellent control over the position of iodination, which can otherwise be challenging to achieve.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from established procedures for the iodination of substituted pyridines.[6]

Objective: To synthesize this compound from 2,3-dimethoxypyridine.

Materials:

  • 2,3-dimethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Diisopropylamine

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Allow the solution to stir at -78 °C for 30 minutes to form Lithium diisopropylamide (LDA). The causality here is critical: pre-forming the strong, non-nucleophilic base LDA at low temperature prevents side reactions with the solvent or starting material.

  • Metalation: Slowly add a solution of 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. The methoxy group at the 2-position directs the deprotonation to the adjacent 6-position. Stir the reaction mixture at this temperature for 2 hours.

  • Iodination: Prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic iodine. Allow the reaction to stir for an additional 3 hours at -78 °C, then slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.

Workflow and Mechanistic Rationale

The choice of LDA is deliberate; its steric bulk minimizes nucleophilic attack on the pyridine ring, while its strong basicity is sufficient to deprotonate the C-H bond at the 6-position, which is acidified by the inductive effect of the ring nitrogen and directed by the adjacent methoxy group.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2 & 3: Core Reaction cluster_purification Step 4 & 5: Purification diisopropylamine Diisopropylamine lda LDA Formation (-78 °C, THF) diisopropylamine->lda nBuLi n-BuLi nBuLi->lda start 2,3-Dimethoxypyridine lithiated Lithiated Intermediate start->lithiated Deprotonation (LDA, -78 °C) product This compound lithiated->product Electrophilic Quench iodine Iodine (I₂) iodine->product workup Aqueous Workup (Na₂S₂O₃) product->workup purify Column Chromatography workup->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for this compound.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems primarily from the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition-metal-catalyzed cross-coupling reactions due to the C-I bond's optimal balance of reactivity and stability.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. This compound is an excellent coupling partner for this reaction.

Generic Protocol: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

This protocol serves as a self-validating system; the consumption of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) confirms the reaction's progress.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Trans Ar-Pd(II)-R L₂ OxAdd->Trans Transmetalation RedElim Pd(0)L₂ Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product ArI 6-Iodo-Pyridine (Ar-I) ArI->OxAdd Oxidative Addition Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->Trans

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Part 4: Relevance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas, including neurodegenerative diseases, inflammation, and cancer.[1][7] Building blocks like this compound are instrumental in the early stages of drug discovery, allowing for the rapid synthesis of compound libraries through combinatorial chemistry.

The functional handles on this molecule allow medicinal chemists to systematically modify different parts of a lead compound. The iodine can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling to explore the "right-hand side" of the molecule, while the pyridine nitrogen and methoxy groups can be modified to tune solubility, metabolic stability, and target engagement. For example, derivatives of 6-amino pyridine have been investigated as potent dual inhibitors of GSK-3β and CK-1δ, kinases implicated in the pathology of Alzheimer's disease.[7]

G cluster_synthesis Synthetic Elaboration start 6-Iodo-2,3-dimethoxy pyridine coupling Suzuki Coupling (Adds Aryl Group) start->coupling amination Buchwald-Hartwig (Adds Amine) start->amination demethylation Demethylation (Exposes Phenol) start->demethylation library Diverse Compound Library coupling->library amination->library demethylation->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit

Caption: From building block to drug discovery hit.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as harmful if swallowed and requires careful handling.[3]

Table 2: GHS Safety Information

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and heat.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term degradation.

  • Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.

The rationale for these precautions is to mitigate the primary hazard of oral toxicity and to ensure the chemical's integrity and purity for experimental use.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for molecular innovation. Its well-defined structure provides a reliable platform for introducing complexity and diversity into molecular design. By understanding its properties, mastering its synthesis, and strategically deploying its reactivity, researchers in both academic and industrial settings can accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the Synthesis of 6-Iodo-2,3-dimethoxypyridine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-2,3-dimethoxypyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its strategic functionalization allows for diverse coupling reactions, making it an important intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and detailed experimental protocols. We will delve into the mechanistic underpinnings of the key transformations, offering insights into reaction optimization and potential challenges. This document serves as a practical resource for researchers and drug development professionals engaged in the synthesis of pyridine-based scaffolds.

Introduction: The Significance of this compound in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its strategically placed iodo and methoxy groups, offers a versatile platform for synthetic elaboration. The electron-donating methoxy groups at the 2- and 3-positions activate the pyridine ring, influencing its reactivity in subsequent chemical transformations. The iodo group at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.

This guide will focus on the most prevalent and practical synthetic strategies for obtaining this compound, beginning with the synthesis of its essential precursor, 2,3-dimethoxypyridine.

Synthesis of the Key Starting Material: 2,3-Dimethoxypyridine

A reliable and efficient synthesis of the starting material is paramount for the successful production of the target compound. The most direct route to 2,3-dimethoxypyridine involves the nucleophilic substitution of a halogenated precursor with sodium methoxide.

Synthetic Route from 2-Chloro-3-methoxypyridine

A common and commercially viable approach to 2,3-dimethoxypyridine utilizes 2-chloro-3-methoxypyridine as the starting material. The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxide anion.

Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine from 2-Chloro-3-methoxypyridine [2]

  • Materials:

    • 2-Chloro-3-methoxypyridine (1.0 eq)

    • Sodium methoxide (3.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a reaction flask, add 2-chloro-3-methoxypyridine and N,N-dimethylformamide (DMF).

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethoxypyridine.

  • Causality of Experimental Choices:

    • Sodium Methoxide: A strong nucleophile and base, it readily displaces the chloride at the 2-position of the pyridine ring. The use of an excess ensures the reaction goes to completion.

    • DMF: A polar aprotic solvent is ideal for this type of nucleophilic aromatic substitution as it can solvate the sodium cation, leaving the methoxide anion more nucleophilic.

    • Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Alternative Starting Materials for 2,3-Dimethoxypyridine

While the route from 2-chloro-3-methoxypyridine is common, other precursors can be considered depending on commercial availability and cost. For instance, the synthesis could potentially start from 2,3-dihydroxypyridine, which would then undergo a double methylation. However, this route can be complicated by regioselectivity issues and the need for harsher reaction conditions.

Core Directive: Regioselective Iodination of 2,3-Dimethoxypyridine

The key transformation in the synthesis of this compound is the direct and regioselective iodination of the 2,3-dimethoxypyridine ring. The electron-donating methoxy groups at the 2- and 3-positions activate the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the 4- and 6-positions. However, steric hindrance from the methoxy group at the 3-position can influence the regioselectivity, often favoring iodination at the less hindered 6-position.

Iodination via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, in this case, iodine.

However, studies on the lithiation of 2,3-dimethoxypyridine have shown that with n-butyllithium, deprotonation occurs preferentially at the 4-position, directed by the 3-methoxy group.[3] This would lead to the undesired 4-iodo isomer. Therefore, alternative iodination methods are required to achieve the desired C6-selectivity.

Electrophilic Iodination

Given the electron-rich nature of the 2,3-dimethoxypyridine ring, direct electrophilic iodination is a more promising approach to achieve C6-iodination. Various electrophilic iodinating reagents can be employed.

Conceptual Experimental Protocol: Electrophilic Iodination of 2,3-Dimethoxypyridine

  • Materials:

    • 2,3-Dimethoxypyridine (1.0 eq)

    • Iodinating Agent (e.g., N-Iodosuccinimide (NIS), Iodine) (1.0-1.2 eq)

    • Solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

    • Optional: Acid catalyst (e.g., Trifluoroacetic acid) or Silver salt (e.g., Silver triflate)

    • Aqueous sodium thiosulfate solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • General Procedure:

    • Dissolve 2,3-dimethoxypyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).

    • If using a catalyst, add it to the reaction mixture.

    • Slowly add the iodinating agent to the reaction mixture.

    • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Discussion of Iodinating Systems:

    • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. The reaction can often be catalyzed by a Brønsted or Lewis acid to enhance the electrophilicity of the iodine.

    • Iodine with an Oxidizing Agent: Molecular iodine (I₂) itself is not a potent electrophile. However, in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), a more electrophilic iodine species (I⁺) is generated in situ, which can then undergo electrophilic aromatic substitution.

    • Iodine with a Silver Salt: Silver salts, such as silver triflate or silver acetate, can activate molecular iodine, increasing its electrophilicity and facilitating the iodination of electron-rich heterocycles.[4]

Visualization of the Synthetic Workflow

Synthesis_of_6_Iodo_2_3_dimethoxypyridine cluster_0 Synthesis of 2,3-Dimethoxypyridine cluster_1 Synthesis of this compound 2-Chloro-3-methoxypyridine 2-Chloro-3-methoxypyridine Step_1 Nucleophilic Aromatic Substitution 2-Chloro-3-methoxypyridine->Step_1 Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->Step_1 DMF DMF DMF->Step_1 2,3-Dimethoxypyridine 2,3-Dimethoxypyridine Step_1->2,3-Dimethoxypyridine 2,3-Dimethoxypyridine_2 2,3-Dimethoxypyridine 2,3-Dimethoxypyridine->2,3-Dimethoxypyridine_2 Intermediate Step_2 Electrophilic Aromatic Iodination 2,3-Dimethoxypyridine_2->Step_2 Iodinating_Agent Iodinating Agent (e.g., NIS or I₂/Ag⁺) Iodinating_Agent->Step_2 Solvent Solvent Solvent->Step_2 This compound This compound Step_2->this compound

Figure 1: Synthetic workflow for this compound.

Comparative Analysis of Synthetic Routes

Starting MaterialSynthetic RouteKey ReagentsAdvantagesDisadvantages
2-Chloro-3-methoxypyridine Nucleophilic SubstitutionSodium methoxide, DMFCommercially available starting material, straightforward reaction.Requires elevated temperatures.
2,3-Dimethoxypyridine Electrophilic IodinationNIS or I₂ with an activatorDirect C-H functionalization, potentially milder conditions.Regioselectivity can be a challenge, requires careful optimization.
2,3-Dimethoxypyridine Directed Ortho-Metalationn-BuLi, I₂High regioselectivity.Lithiation occurs at the C4-position, not the desired C6-position.[3]

Conclusion and Future Perspectives

The synthesis of this compound is most effectively achieved through a two-step process commencing with the preparation of 2,3-dimethoxypyridine from 2-chloro-3-methoxypyridine, followed by a regioselective electrophilic iodination at the 6-position. While directed ortho-metalation offers high regioselectivity in many systems, it is not a suitable strategy for C6-functionalization in this particular case due to the directing effect of the 3-methoxy group.

Future research in this area may focus on the development of more efficient and sustainable methods for both the synthesis of the 2,3-dimethoxypyridine precursor and the final iodination step. This could include the exploration of novel catalytic systems for C-H activation that can achieve high C6-regioselectivity under milder conditions, thereby reducing the environmental impact and improving the overall efficiency of the synthesis.

References

6-Iodo-2,3-dimethoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

<A_I> ## 6-Iodo-2,3-dimethoxypyridine: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Abstract

This technical guide provides an in-depth exploration of the reactivity of this compound, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core chemical properties and synthetic applications of this compound, with a focus on its utility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules. This guide will present not only established protocols but also the underlying mechanistic principles that govern its reactivity, offering field-proven insights to empower rational experimental design and troubleshooting.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative with the chemical formula C7H8INO2 and a molecular weight of 265.05 g/mol .[1][2] Its strategic importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the unique arrangement of its functional groups. The pyridine core is a common scaffold in a vast number of biologically active molecules.[3] The iodine atom at the 6-position serves as an excellent leaving group in a variety of cross-coupling reactions, while the two methoxy groups at the 2- and 3-positions modulate the electronic properties of the pyridine ring, influencing its reactivity and providing handles for further functionalization. This guide will illuminate the key reaction classes where this building block excels, providing a robust framework for its application in the synthesis of novel chemical entities.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this compound can be instructive. A common synthetic route involves the iodination of a pre-functionalized 2,3-dimethoxypyridine precursor. One plausible laboratory-scale approach involves the directed ortho-metalation of 2,3-dimethoxypyridine followed by quenching with an iodine source. This strategy leverages the directing effect of the methoxy groups to achieve regioselective iodination at the 6-position.

Alternatively, multi-step sequences starting from more readily available pyridine derivatives can be employed. For instance, a synthetic pathway could involve the nitration of a 2,6-dihalopyridine, followed by selective nucleophilic substitution of the halides with methoxide, reduction of the nitro group to an amine, and a subsequent Sandmeyer-type iodination.[4] The choice of synthetic route often depends on the scale of the reaction and the availability of starting materials.

Core Reactivity: A Gateway to Molecular Complexity

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond. The high polarizability and relatively low strength of the C-I bond make it an ideal substrate for a range of powerful synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important applications of this compound. These reactions provide efficient and versatile methods for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. This compound readily participates in this reaction with a wide variety of boronic acids and their derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Parameter Condition Rationale/Notes
Palladium Precatalyst Pd(PPh3)4 (5 mol%)A common and effective catalyst for many Suzuki couplings.[5]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Base K2CO3, Cs2CO3, or K3PO4 (2-3 equivalents)The choice of base is crucial and can depend on the specific substrates.[5]
Solvent 1,4-Dioxane/H2O, Toluene/H2O, or DMFA mixture of an organic solvent and water is often used to dissolve the base.
Temperature 80 - 120 °CThe reaction temperature is optimized to ensure a reasonable reaction rate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium precatalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.[6]

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing functionalized alkynes.[7] this compound is an excellent substrate for this reaction, typically employing a palladium catalyst and a copper(I) co-catalyst.[7][8]

Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[8][9][10]

Table 2: Typical Conditions for Sonogashira Coupling

Parameter Condition Rationale/Notes
Palladium Catalyst PdCl2(PPh3)2 (2-5 mol%)A standard and effective palladium source.[8]
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess is generally used.
Base Et3N, DIPEA, or other amine basesActs as both a base and a solvent.
Solvent THF, DMF, or the amine base itselfThe choice of solvent can influence reaction rates and yields.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient compared to other couplings.

Experimental Protocol: Sonogashira Coupling

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent (e.g., THF).

  • Add the base (e.g., Et3N, 2.0 equiv.), followed by the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 equiv.) and the copper(I) iodide (0.01 equiv.).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress.

  • Upon completion, the reaction is worked up by removing the solvent, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated, followed by purification of the product.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArI Ar-I ArI->OxAdd ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration ArR Ar-R RedElim->ArR CuI Cu(I)X CuAcetylide R-C≡C-Cu CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetalation

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12][13] This reaction has broad substrate scope and functional group tolerance, making it invaluable in medicinal chemistry. This compound can be effectively coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[14][15]

Table 3: Key Parameters for Buchwald-Hartwig Amination

Parameter Condition Rationale/Notes
Palladium Precatalyst Pd2(dba)3 or Pd(OAc)2Common palladium(0) and palladium(II) sources.
Ligand XPhos, SPhos, RuPhos, etc.Bulky, electron-rich ligands are crucial for catalytic activity.
Amine 1.1 - 1.5 equivalentsA slight excess is generally employed.
Base NaOtBu, K3PO4, or Cs2CO3A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 80 - 110 °CElevated temperatures are typically required.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the product is purified by chromatography.

Metal-Halogen Exchange

The carbon-iodine bond in this compound can undergo metal-halogen exchange, most commonly with organolithium reagents, to generate a potent nucleophilic pyridyl anion. This transformation is extremely rapid, often occurring at very low temperatures.[16][17][18]

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[16] This high reactivity of the C-I bond allows for selective exchange in the presence of other halogens. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 6-position of the pyridine ring.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

  • Dissolve this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium, 1.0-1.1 equiv.) dropwise.

  • Stir the mixture at low temperature for a short period (5-30 minutes) to ensure complete exchange.[18]

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO2, or an alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by standard methods.

The mechanism of lithium-halogen exchange can be complex, potentially involving the formation of an "ate" complex.[18][19]

Figure 3: Workflow for lithium-halogen exchange and subsequent electrophilic quench.

Grignard Reagent Formation

Similar to lithium-halogen exchange, this compound can be converted to the corresponding Grignard reagent by reaction with magnesium metal.[20] The formation of Grignard reagents is an exothermic process and requires careful initiation.[20] The resulting pyridyl Grignard reagent is a strong nucleophile and base, useful for reactions with a variety of electrophiles.[21]

Experimental Protocol: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Gently warm the flask to initiate the reaction.

  • Slowly add a solution of this compound in anhydrous THF from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir until most of the magnesium is consumed.

  • The resulting Grignard reagent can then be used in subsequent reactions.[20]

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutically active compounds. For instance, substituted 2,3-dimethoxypyridine scaffolds are found in molecules targeting a range of biological pathways. The ability to readily introduce diverse functionality at the 6-position through the reactions described above allows for the rapid generation of compound libraries for screening and lead optimization.

A notable example of its application is in the synthesis of PF-06463922, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, which are key targets in cancer therapy. In the synthesis of this complex molecule, a derivative of this compound is used as a key intermediate.

Conclusion

This compound is a highly versatile and reactive building block with broad utility in modern organic synthesis. Its participation in a wide array of powerful transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, provides chemists with a robust tool for the construction of complex molecular architectures. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate in their own work, accelerating the discovery and development of new chemical entities.

References

The Lynchpin of Innovation: 6-Iodo-2,3-dimethoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. Among these, halogenated heterocycles have carved out a significant niche, offering a reactive handle for the strategic construction of complex molecular architectures. This guide delves into the core of one such pivotal molecule: 6-iodo-2,3-dimethoxypyridine. As a senior application scientist, this document aims to provide not just a recitation of facts, but a synthesized understanding of the causality behind experimental choices, grounded in established chemical principles and supported by practical, field-proven insights.

The Strategic Advantage of the this compound Scaffold

The 2,3-dimethoxypyridine core is a privileged scaffold in medicinal chemistry. The methoxy groups can act as hydrogen bond acceptors and influence the electronic properties of the pyridine ring, while the nitrogen atom provides a key point of interaction with biological targets. The introduction of an iodine atom at the 6-position transforms this already valuable scaffold into a highly versatile intermediate for drug discovery.

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This high reactivity allows for selective functionalization of the 6-position under mild conditions, preserving other sensitive functional groups within a molecule. This strategic placement of a reactive handle on a biologically relevant scaffold is the cornerstone of its utility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 321535-23-3[1][2][3]
Molecular Formula C₇H₈INO₂[1][2][3]
Molecular Weight 265.05 g/mol [1][2][3]
Appearance Solid[2][3]
SMILES COc1ccc(I)nc1OC[3]
InChI 1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3[2][3]

Synthesis of the Core Intermediate: A Practical Approach

A robust and reliable synthesis of this compound is the essential first step for its application in medicinal chemistry. While several methods for the iodination of electron-rich pyridines exist, a common and effective strategy involves the directed ortho-metalation (DoM) of the parent 2,3-dimethoxypyridine.[4][5] The methoxy groups can direct the metalation to the adjacent C6 position.

Proposed Synthetic Protocol: Directed ortho-Metalation and Iodination

This protocol is based on established principles of directed metalation of methoxy-substituted pyridines.

Step 1: Directed ortho-Metalation

  • To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Step 2: Iodination

  • To the solution of the lithiated pyridine at -78 °C, add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis cluster_synthesis Synthesis of this compound start 2,3-Dimethoxypyridine step1 Directed ortho-Metalation (n-BuLi, THF, -78 °C) start->step1 intermediate 6-Lithio-2,3-dimethoxypyridine step1->intermediate step2 Iodination (I₂, THF) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

The Cornerstone of Molecular Diversity: Cross-Coupling Reactions

The true power of this compound is unleashed in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring, providing access to a vast array of derivatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are common motifs in kinase inhibitors.

This protocol is adapted from standard conditions for the Suzuki coupling of iodo-pyridines.[6][7]

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling reactant1 This compound catalyst Pd(PPh₃)₄, Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 6-Aryl-2,3-dimethoxypyridine catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing alkynyl groups, which can act as linkers or pharmacophoric elements in drug candidates.[8][9]

This protocol is based on general procedures for Sonogashira couplings with iodo-pyridines.[10][11]

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), a copper(I) co-catalyst like CuI (0.05 eq), and a base, typically an amine such as triethylamine.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

Sonogashira_Coupling cluster_sonogashira Sonogashira Coupling reactant1 This compound catalyst PdCl₂(PPh₃)₂, CuI, Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 6-Alkynyl-2,3-dimethoxypyridine catalyst->product

Caption: Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals.[12][13][14]

This protocol is based on established methods for the amination of iodo-pyridines.[14][15]

  • In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide.

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture, typically between 80-110 °C, until the reaction is complete.

  • The reaction is then cooled, quenched, and the product is isolated and purified.

Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Amination reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product 6-Amino-2,3-dimethoxypyridine catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery: Building Blocks for a Better Future

The derivatives of this compound are key components in the synthesis of a variety of biologically active molecules. The 2,3-dimethoxypyridine scaffold is particularly prevalent in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

The pyridine and pyridopyrimidine scaffolds are well-established hinge-binding motifs in a multitude of kinase inhibitors. The 6-substituted-2,3-dimethoxypyridine derivatives can be elaborated into potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. For instance, the 6-amino pyridine core has been utilized in the development of dual GSK-3β/CK-1δ inhibitors for the potential treatment of Alzheimer's disease.[16]

GPCR Modulators

GPCRs are a major class of drug targets, and allosteric modulators offer a promising avenue for achieving greater selectivity and improved side-effect profiles.[17] The 2,3-dimethoxypyridine scaffold can serve as a core for the development of novel GPCR modulators, where the substituent at the 6-position can be tailored to optimize binding and functional activity.[15][18]

Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations

The ability to readily diversify the 6-position of the 2,3-dimethoxypyridine ring system is a significant advantage for SAR studies. By synthesizing a library of analogues with varying substituents at this position, medicinal chemists can systematically probe the interactions with the target protein and optimize for potency and selectivity.

Key SAR Insights:

  • Steric Bulk: The size and shape of the substituent at the 6-position can significantly impact binding affinity.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituent can influence the overall electronic properties of the pyridine ring and its interactions with the target.

  • Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors at the 6-position can lead to crucial interactions within the binding pocket.

Furthermore, the 2,3-dimethoxypyridine moiety can influence the pharmacokinetic properties of a drug candidate. The methoxy groups can impact metabolic stability, and the overall lipophilicity of the molecule can be fine-tuned by modifying the substituent at the 6-position to achieve a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic design in medicinal chemistry. Its inherent reactivity, coupled with the biological relevance of the 2,3-dimethoxypyridine scaffold, makes it an invaluable tool for the rapid and efficient synthesis of diverse libraries of compounds for drug discovery. The ability to perform a wide range of cross-coupling reactions at the 6-position provides a robust platform for generating novel chemical entities with the potential to address a multitude of therapeutic challenges. As our understanding of disease biology continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow, solidifying its place as a lynchpin of innovation in the ongoing quest for new and improved medicines.

References

The Enduring Legacy and Expanding Horizons of Substituted Pyridines in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the versatility and therapeutic impact of the substituted pyridine. This six-membered aromatic heterocycle, an isostere of benzene, is a cornerstone of modern drug design, with its derivatives forming the active core of a multitude of FDA-approved therapeutics.[1][2] This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the core principles that render substituted pyridines a privileged scaffold, exploring their diverse biological activities, synthetic strategies, and the in vitro methodologies essential for their evaluation.

Part 1: The Privileged Pyridine: A Scaffold of Diverse Biological Activity

The unique electronic properties of the pyridine ring, particularly the presence of the nitrogen atom, create a dipole moment and a site for hydrogen bonding. These features are instrumental in facilitating specific interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3]

Kinase Inhibition: A Dominant Therapeutic Modality

Substituted pyridines are prominently featured in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] These molecules often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting signaling pathways that drive cell proliferation and survival.[3]

  • Case Study 1: Imatinib (Gleevec) A paradigm of targeted cancer therapy, imatinib contains a pivotal pyridine ring that is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase, the molecular driver of chronic myeloid leukemia (CML).[4][5][6] By binding to the ATP-binding site of the kinase, imatinib blocks its activity, leading to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-positive cells.[5][7]

  • Case Study 2: Sunitinib (Sutent) This multi-targeted receptor tyrosine kinase (RTK) inhibitor, also featuring a pyridine core, is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8] Sunitinib potently inhibits several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor angiogenesis and cell proliferation.[8][9][10] Its mechanism involves the simultaneous inhibition of these targets, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[8]

GPCR Modulation and Other Therapeutic Arenas

The utility of substituted pyridines extends beyond kinase inhibition. They are integral to drugs targeting G-protein coupled receptors (GPCRs), ion channels, and viral enzymes.

  • Case Study 3: Varenicline (Chantix) This smoking cessation aid is a partial agonist of the α4β2 nicotinic acetylcholine receptor. The pyridine nitrogen in varenicline is a key pharmacophoric element, engaging in critical interactions within the receptor binding site.

  • Case Study 4: Nevirapine (Viramune) An early non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, nevirapine's pyridine-containing structure binds to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents viral replication.[11][12][13][14]

Part 2: Synthetic Strategies for Crafting Substituted Pyridines

The ability to efficiently synthesize diverse libraries of substituted pyridines is fundamental to their successful application in drug discovery. Both classical and modern synthetic methodologies are employed to access this critical scaffold.

Classical Methodologies: The Hantzsch Synthesis

The Hantzsch pyridine synthesis, a classic multicomponent reaction, remains a widely used method for the preparation of substituted pyridines.[15] It involves the condensation of an aldehyde, a β-ketoester, and ammonia, followed by an oxidation step to yield the aromatic pyridine ring.[15]

Experimental Protocol: Hantzsch Pyridine Synthesis (Representative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the condensation, add an oxidizing agent (e.g., copper(II) acetate or nitric acid) to facilitate the aromatization to the pyridine ring.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Modern Cross-Coupling Approaches: The Suzuki Reaction

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful tools for the functionalization of the pyridine ring. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds between a pyridine halide (or triflate) and a boronic acid or ester.[16]

Experimental Protocol: Suzuki Cross-Coupling for Pyridine Functionalization (Representative)

  • Reaction Setup: To a Schlenk flask, add the substituted bromopyridine (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions A Substituted Bromopyridine G Suzuki Cross-Coupling Reaction A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(PPh3)4) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Dioxane/Water) E->G F Inert Atmosphere & Heat F->G H Work-up & Purification G->H I Functionalized Pyridine Product H->I

A simplified workflow of the Suzuki cross-coupling reaction.

Part 3: Lead Optimization and In Vitro Evaluation

The journey from a promising pyridine-containing hit to a clinical candidate involves rigorous in vitro evaluation to assess its potency, selectivity, and potential liabilities.

Key In Vitro Assays

A battery of in vitro assays is employed to characterize the biological activity and drug-like properties of novel substituted pyridines.

Table 1: Key In Vitro Assays for the Evaluation of Pyridine-Based Drug Candidates

Assay TypePurposeKey Parameters Measured
Kinase Inhibition Assay To determine the potency of a compound against a specific kinase target.IC₅₀ (half-maximal inhibitory concentration)
Cell Viability Assay (e.g., MTT) To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.GI₅₀ (half-maximal growth inhibition) or LC₅₀ (half-maximal lethal concentration)
Metabolic Stability Assay To evaluate the susceptibility of a compound to metabolism by liver microsomes.Intrinsic clearance (Clint), half-life (t₁/₂)
CYP Inhibition Assay To assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.IC₅₀ for each CYP isozyme
hERG Liability Assay To evaluate the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.IC₅₀
Experimental Protocols for Core Assays

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and ATP in a buffer solution.

  • Compound Addition: Add the test compound (substituted pyridine) at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow A Combine Kinase, Substrate, and ATP B Add Test Compound (Substituted Pyridine) A->B C Incubate for Kinase Reaction B->C D Add Kinase-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Workflow for a luminescence-based kinase inhibition assay.

MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridine compound for a defined period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[19] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the GI₅₀ or IC₅₀ value.

Conclusion

Substituted pyridines continue to be a remarkably fruitful area of research in drug discovery. Their inherent structural and electronic properties, coupled with the power of modern synthetic chemistry, ensure their continued prominence in the development of novel therapeutics. As our understanding of disease biology deepens, the strategic application of the pyridine scaffold will undoubtedly lead to the next generation of innovative medicines.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's widespread adoption in academic and industrial settings, particularly in pharmaceutical and materials science, is due to its mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acid derivatives, and the generation of non-toxic inorganic byproducts.[2]

This guide focuses on the application of the Suzuki-Miyaura reaction to a specific, high-value substrate: 6-Iodo-2,3-dimethoxypyridine . This electron-rich heteroaromatic halide is a key building block in medicinal chemistry. The dimethoxypyridine motif is present in numerous biologically active molecules, and the ability to functionalize the C-6 position via C-C bond formation allows for the rapid generation of molecular complexity and the exploration of new chemical space for drug discovery.

However, the cross-coupling of electron-rich heteroaryl halides like this compound presents unique challenges. The electron-donating nature of the methoxy groups and the coordinating ability of the pyridine nitrogen can influence the reactivity of the palladium catalyst. This document provides a detailed protocol grounded in mechanistic understanding to guide researchers toward successfully executing this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Core Mechanism Steps:
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in a square-planar Pd(II) complex.[3] The reactivity of the C-X bond generally follows the trend I > Br > OTf >> Cl.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the Pd(II) complex.[6][7] This is a critical step where the choice of base and solvent plays a significant role.[5]

  • Reductive Elimination: The final step involves the two organic partners coupling and eliminating from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5] For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium complex.[5]

Suzuki_Mechanism Fig. 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl trans-Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl_trans trans-Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl_trans PdII_Diaryl cis-Ar-Pd(II)L₂-R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Isom Isomerization Isom->PdII_Diaryl ArylHalide Ar-X (this compound) ArylHalide->OxAdd Boronic R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ Boronic->Borate Borate->Transmetal

Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Design: Causality Behind Key Choices

A successful Suzuki-Miyaura coupling hinges on the rational selection of several key components. For a substrate like this compound, careful consideration must be given to the catalyst system, base, and solvent.

ParameterRecommended ChoiceRationale & Justification
Palladium Precursor Pd(PPh₃)₄ or Pd₂(dba)₃ / Pd(OAc)₂Pd(PPh₃)₄ (Tetrakis) is a Pd(0) source that comes pre-ligated with triphenylphosphine, making it convenient for standard couplings.[3] Pd₂(dba)₃ or Pd(OAc)₂ are air-stable precursors that are reduced in situ to the active Pd(0) species. They require the addition of an external ligand and offer greater flexibility to tune the catalyst system.[5]
Ligand PPh₃, Buchwald-type biaryl phosphines (e.g., SPhos), or N-Heterocyclic Carbenes (NHCs)For electron-rich heteroaryl halides, electron-rich and bulky phosphine ligands are often superior.[8][9] They accelerate the rate of oxidative addition and reductive elimination and stabilize the palladium catalyst, preventing the formation of inactive palladium black.[3] While PPh₃ is a standard choice, more challenging couplings may benefit from advanced ligands.[10]
Boron Reagent Arylboronic Acid or Arylboronic Acid Pinacol EsterBoronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[10] Pinacol esters offer greater stability, are easily purified via chromatography, and are often used for slow-releasing, controlled reactions.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid.[6][11] K₂CO₃ is a moderately strong base suitable for many couplings and is often used in aqueous/organic solvent mixtures. Cs₂CO₃ is a stronger, more soluble base that can be effective in anhydrous conditions and for less reactive substrates. K₃PO₄ is another effective base, particularly for couplings involving sensitive functional groups.[12]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, or DMEA biphasic solvent system like Dioxane/Water is common. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[5][12] Anhydrous solvents like dioxane or toluene can also be used, especially with highly soluble bases like Cs₂CO₃.[10]
Temperature 80-110 °CThermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive coupling partners. The reaction is typically heated to the reflux temperature of the solvent.[12] Microwave irradiation can also be used to significantly shorten reaction times.[13]

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.

Reagent Stoichiometry Table
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound265.042651.01.0
Phenylboronic Acid121.931461.21.2
Pd(PPh₃)₄1155.56580.050.05 (5 mol%)
K₂CO₃138.212762.02.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Experimental Workflow Diagram

Fig. 2: Standard Experimental Workflow
Step-by-Step Procedure

  • Preparation and Inerting:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (265 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).[12]

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes.

    • Using syringes, add 1,4-dioxane (8 mL) followed by deionized water (2 mL) to the reaction flask.

    • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-18 hours. The reaction is complete when the limiting reagent (this compound) is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]

  • Purification:

    • The resulting crude residue can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 2,3-dimethoxy-6-phenylpyridine, as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficiently inert atmosphere (O₂ can deactivate the catalyst).3. Ineffective base or insufficient degassing.1. Use a fresh bottle of palladium catalyst. Consider a more robust ligand system (e.g., Pd₂(dba)₃ with SPhos).2. Ensure proper Schlenk line technique and use high-purity argon.3. Use a stronger base (e.g., Cs₂CO₃) and ensure solvents are thoroughly degassed.
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating. This is more common with electron-deficient or heteroaryl boronic acids.Use the corresponding boronic acid pinacol ester for slower, more controlled release. Use anhydrous conditions with a base like CsF or K₃PO₄.
Homo-coupling of Boronic Acid Two boronic acid molecules couple to form a biaryl byproduct (e.g., biphenyl).This is often caused by the presence of oxygen. Ensure the reaction is strictly anaerobic. Lowering the catalyst loading might also help.
Dehalogenation of Starting Material The iodo-pyridine is reduced to 2,3-dimethoxypyridine.This can occur if the transmetalation step is too slow. Try a different base/solvent combination to accelerate transmetalation. Ensure the boronic acid is of high purity.

References

Application Notes and Protocols: C-N Cross-Coupling Reactions with 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,3-Dimethoxypyridine Scaffold

The 2,3-dimethoxypyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its derivatization, particularly through the formation of carbon-nitrogen (C-N) bonds at the 6-position, allows for the exploration of vast chemical space in the pursuit of novel therapeutics.[1][2] 6-Iodo-2,3-dimethoxypyridine serves as a key building block for this purpose, offering a reactive handle for C-N cross-coupling reactions. This guide provides an in-depth analysis of the critical parameters, protocols, and mechanistic considerations for successfully employing this substrate in drug discovery and development.[3]

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4][5][6] This palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding method for the arylation of amines with aryl halides, such as this compound.[7][8][9]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:[5][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[5][8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5][8]

dot graph "Buchwald-Hartwig_Amination_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="Pd(0)Ln", fillcolor="#F1F3F4"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; C [label="Ar-Pd(II)(L)n-X", fillcolor="#F1F3F4"]; D [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#EA4335"]; E [label="Ar-Pd(II)(L)n-NR'R''", fillcolor="#F1F3F4"]; F [label="Reductive\nElimination", shape=plaintext, fontcolor="#4285F4"]; G [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [dir=forward]; B -> C [label="Ar-X"]; C -> D [label="HNR'R'', Base"]; D -> E; E -> F; F -> G; F -> A [label="Regenerates\nCatalyst"]; } caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Their Rationale

The success of a C-N cross-coupling reaction with this compound hinges on the careful selection of several critical parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for achieving high efficiency and broad substrate scope.[10]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. While Pd(OAc)₂ is often used, it requires in-situ reduction to the active Pd(0) species.[9]

  • Ligands: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich pyridyl halides, bulky, electron-rich phosphine ligands are generally preferred.[11]

    • Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent performance in the amination of heteroaryl halides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[11]

    • Bidentate Ligands: Ligands like BINAP and Xantphos can also be effective, particularly in preventing the formation of inactive palladium dimers.[5][8]

The Role of the Base: A Critical Choice

The base plays a crucial role in the deprotonation of the amine, a necessary step for the formation of the palladium-amido complex.[8] The choice of base must be carefully considered based on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are highly effective for a wide range of amines but are incompatible with base-sensitive functional groups like esters and nitro groups.[9]

  • Weaker Bases: For substrates with sensitive functionalities, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, although they may require higher reaction temperatures or longer reaction times.[9][12]

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadingsIncompatible with many electrophilic functional groups[9]
Cs₂CO₃ Excellent functional group toleranceMore expensive, can be difficult to stir on a large scale[9]
K₃PO₄ Good functional group tolerance, economicalMay require higher catalyst loadings and longer reaction times[9]
Solvent Selection: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions.

  • Aprotic Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.[8][12] Toluene is often a good starting point due to its higher boiling point, which can be beneficial for less reactive substrates.

Alternative Coupling Strategies: Ullmann and Copper-Catalyzed Reactions

While palladium catalysis is dominant, copper-catalyzed C-N cross-coupling, also known as the Ullmann condensation or Goldberg reaction, presents a valuable alternative.[13][14]

  • Conditions: Traditionally, Ullmann reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[13] However, modern advancements have introduced ligand-assisted copper-catalyzed systems that proceed under milder conditions.[15][16][17]

  • Advantages: Copper catalysis can be advantageous for specific substrates and is generally more cost-effective than palladium-based systems. It can also offer complementary reactivity and selectivity.[18][19]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including C-N cross-coupling.[20][21]

  • Benefits: Microwave heating can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[22][23][24] This rapid reaction optimization is particularly valuable in a drug discovery setting where rapid library synthesis is essential.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Add this compound,\npalladium precatalyst, and ligand\nto an oven-dried reaction vessel."]; B [label="Evacuate and backfill\nthe vessel with an inert gas\n(e.g., Argon or Nitrogen)."]; C [label="Add the amine, base,\nand solvent via syringe."]; A -> B -> C; }

subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="Heat the reaction mixture\nto the desired temperature\nwith vigorous stirring."]; E [label="Monitor the reaction progress\nby TLC or LC-MS."]; D -> E; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; F [label="Cool the reaction to room temperature\nand quench with water."]; G [label="Extract with an organic solvent\n(e.g., ethyl acetate)."]; H [label="Dry the organic layer, concentrate,\nand purify by column chromatography."]; F -> G -> H; }

C -> D; E -> F; } caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)[25][26]

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 0.1 M)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the ligand.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • In a separate vial, dissolve the amine in the anhydrous solvent.

  • Add the amine solution to the reaction vial via syringe, followed by the addition of the base.

  • Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2,3-dimethoxypyridine derivative.

Table of Exemplary Conditions:

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>90
AnilinePd(OAc)₂ / SPhosCs₂CO₃Dioxane1101885
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene10016>85

Note: These are representative conditions and may require optimization for specific substrates.

Conclusion

The C-N cross-coupling of this compound is a powerful and versatile tool for the synthesis of novel chemical entities in drug discovery. A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is critical for achieving successful outcomes. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Synthesis of Biarylpyridines using 6-Iodo-2,3-dimethoxypyridine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and professionals in drug development with a comprehensive technical overview and detailed protocols for the synthesis of biarylpyridines utilizing 6-Iodo-2,3-dimethoxypyridine as a key building block. The methodologies detailed herein are grounded in established principles of palladium-catalyzed cross-coupling reactions and are designed to serve as robust starting points for the synthesis of novel biarylpyridine scaffolds.

Introduction: The Significance of Biarylpyridines and the Utility of this compound

Biarylpyridine moieties are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The ability to efficiently construct these scaffolds is therefore of paramount importance in the discovery and development of new therapeutic agents.

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of biarylpyridines. The presence of the iodine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy groups at the 2- and 3-positions can influence the electronic properties of the resulting biarylpyridine, potentially enhancing its biological activity or modulating its pharmacokinetic profile. The strategic placement of these functional groups allows for the directed and efficient construction of complex molecular architectures.

Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of biarylpyridines from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The three most common and relevant methods for this transformation are the Suzuki-Miyaura, Stille, and Sonogashira couplings.

A generalized catalytic cycle for these reactions is depicted below. The cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1][2]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-M Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Detailed Application Notes & Protocols

The following protocols are designed as robust starting points for the synthesis of biarylpyridines from this compound. Due to the electron-rich nature of the pyridine ring, careful selection of the catalyst, ligand, and base is crucial for achieving optimal results.[3][4]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the formation of biaryl linkages due to the stability and low toxicity of the boronic acid reagents.[5] The presence of electron-donating methoxy groups on the pyridine ring can facilitate the oxidative addition step.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Arylboronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (Ar or N2) Solvent->Inert Heat Heat to 80-110 °C Inert->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 eq) under a positive flow of inert gas.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridine.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings. For more challenging substrates, or to improve yields, catalysts with more specialized ligands such as dppf may be employed.[8]

  • Base: The choice of base is critical and can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used to activate the boronic acid for transmetalation.[9]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically used. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and to facilitate the catalytic cycle.[10]

Representative Data for Suzuki-Miyaura Couplings of Iodo-pyridines:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene110890-98
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄DMF901675-85
42-Methylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane1002470-80

Note: The data in this table is representative of typical Suzuki-Miyaura couplings of iodo-pyridines and should be used as a guideline for optimization.[4][8]

Protocol 2: Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups and generally mild reaction conditions.[11][12] However, the toxicity of organotin compounds is a significant drawback.[13]

Experimental Workflow: Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Organostannane, and Catalyst Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (Ar or N2) Solvent->Inert Heat Heat to 80-120 °C Inert->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Aqueous KF Workup (to remove tin byproducts) Cool->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the Stille coupling reaction.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Protocol:

  • In a dry reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous, degassed solvent.

  • Add the organostannane reagent (1.1-1.3 eq) via syringe.

  • Add the palladium catalyst (0.01-0.05 eq) and, if used, the CuI co-catalyst.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • To remove the tin byproducts, a fluoride workup is often employed. Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF).[13] Stir vigorously for 1-2 hours.

  • Filter the resulting precipitate through a pad of celite, and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings. The active catalytic species is a 14-electron Pd(0) complex.[14]

  • Co-catalyst: The addition of CuI can accelerate the transmetalation step, particularly for less reactive organostannanes.[11]

  • Solvent: Anhydrous, polar aprotic solvents are preferred to ensure the solubility of the reagents and to facilitate the reaction.

Representative Data for Stille Couplings of Aryl Iodides:

EntryOrganostannaneCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
1Phenyl-SnBu₃Pd(PPh₃)₄-Toluene1101280-90
2(4-Fluorophenyl)-SnBu₃PdCl₂(PPh₃)₂CuIDMF100885-95
3(2-Furyl)-SnBu₃Pd₂(dba)₃/P(fur)₃-NMP901870-85
4Vinyl-SnBu₃Pd(PPh₃)₄LiClTHF80690-99

Note: This data is illustrative for Stille couplings of aryl iodides and serves as a starting point for optimization.[14][15]

Conclusion

The synthesis of biarylpyridines via palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy in medicinal chemistry and drug discovery. The Suzuki-Miyaura and Stille couplings, as detailed in this guide, offer reliable and adaptable methods for the construction of these important molecular scaffolds. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity. The protocols and insights provided herein are intended to empower researchers to efficiently synthesize novel biarylpyridine derivatives for the advancement of their research and development programs.

References

Application Notes and Protocols for 6-Iodo-2,3-dimethoxypyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science on the versatile applications of 6-Iodo-2,3-dimethoxypyridine. This document provides an in-depth exploration of its utility as a pivotal building block in the synthesis of advanced functional materials, complete with detailed experimental protocols.

Introduction: The Strategic Value of the 2,3-Dimethoxypyridine Scaffold

This compound (CAS No. 321535-23-3) is a highly functionalized heterocyclic compound with significant potential in the realm of materials science.[1][2] Its strategic value stems from the unique interplay of its structural features:

  • The Reactive Iodo Group: The iodine atom at the 6-position serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. This enables the facile introduction of a wide range of substituents, forming new carbon-carbon and carbon-heteroatom bonds.[3][4][5]

  • The Electron-Rich Pyridine Core: The presence of two electron-donating methoxy groups at the 2- and 3-positions enriches the pyridine ring with electron density. This electronic modification can be harnessed to tune the photophysical and electrochemical properties of the resulting materials. Derivatives of methoxypyridines have been explored for their liquid crystalline and photo-physical properties, suggesting their utility in optoelectronic devices.[1]

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, offering possibilities for the design of novel ligands and metallo-organic frameworks. It also influences the electron-transporting properties of materials it is incorporated into.[6]

These attributes make this compound a prime candidate for the synthesis of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and conductive polymers.

Application in Organic Electronics: A Building Block for Hole and Electron Transport Materials

The design of efficient charge transport materials is paramount for the performance of organic electronic devices. Pyridine-based compounds are known to be good electron-transporting materials, while carbazole derivatives, which can be coupled to the pyridine core, are excellent hole-transporting materials.[6][7][8] The strategic functionalization of the this compound scaffold allows for the synthesis of both hole-transport layers (HTLs) and electron-transport layers (ETLs) for OLEDs and OSCs.

Synthesis of a Model Hole Transport Material via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds.[3][5] In this protocol, we outline the synthesis of a model hole-transport material by coupling this compound with a carbazole-based boronic acid.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Carbazole Boronic Acid B->C D Coupled Product C->D

A model Suzuki-Miyaura coupling reaction.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired carbazole boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-substituted 2,3-dimethoxypyridine derivative.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a moderately strong base that is effective and cost-efficient.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

Parameter Typical Range/Value Reference
Catalyst Loading 1-5 mol%[3]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃[5]
Solvent Toluene/Ethanol/Water, Dioxane/Water[3][5]
Temperature 80-110 °C[3]
Reaction Time 2-24 hours[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Application in Conductive Polymers: Synthesis of π-Conjugated Systems

Conductive polymers are a class of organic materials with intriguing electronic properties.[9] The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing the building blocks of π-conjugated polymers.[4][10]

Synthesis of an Enyne Monomer via Sonogashira Coupling

This protocol details the synthesis of a terminal alkyne-substituted 2,3-dimethoxypyridine, a potential monomer for electropolymerization or further coupling reactions.

Reaction Scheme:

G A This compound C Pd/Cu Catalyst, Base A->C B Terminal Alkyne B->C D Enyne Product C->D

A model Sonogashira coupling reaction.

Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 equiv.).

  • Solvent and Base: Add a suitable solvent, typically tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, commonly a liquid amine such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Alkyne Addition: Introduce the terminal alkyne (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Rationale for Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst is believed to activate the alkyne for transmetalation.

  • Amine Base: The amine acts as both a base and a solvent in many cases, neutralizing the hydrogen iodide formed during the reaction.

  • Mild Conditions: Sonogashira couplings can often be performed at or near room temperature, which is advantageous for substrates with sensitive functional groups.

Parameter Typical Reagent/Condition Reference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄[4][10]
Copper Co-catalyst CuI[10]
Base Et₃N, DIPA[4]
Solvent THF, DMF[10]
Temperature Room Temperature to 60 °C[4]

Table 2: Representative Conditions for Sonogashira Coupling.

Workflow for Material Synthesis and Characterization

The successful application of this compound in materials science involves a systematic workflow from synthesis to device fabrication and testing.

G A Synthesis of Functionalized 2,3-Dimethoxypyridine Derivative B Purification and Characterization (NMR, MS) A->B C Material Deposition (e.g., Spin Coating, Evaporation) B->C D Device Fabrication (OLED, OSC) C->D E Performance Testing and Analysis D->E

General workflow for materials development.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced functional materials. Its strategic combination of a reactive iodo-substituent and an electron-rich pyridine core allows for the creation of a diverse range of molecular architectures with tunable electronic and photophysical properties. The protocols outlined in these application notes provide a solid foundation for the exploration of this compound in the development of next-generation organic electronic devices.

References

Application Note: Microwave-Assisted Suzuki Coupling of 6-Iodo-2,3-dimethoxypyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of 6-Iodo-2,3-dimethoxypyridine, a key intermediate in the synthesis of various biologically active compounds. By leveraging the principles of microwave chemistry, we demonstrate a significant reduction in reaction times, from hours to mere minutes, while maintaining excellent product yields and purity.[2][4] This protocol is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows and accelerate the discovery of novel chemical entities.

Introduction: The Imperative for Speed and Efficiency in Synthesis

In the landscape of drug discovery and development, the rapid synthesis and derivatization of lead compounds are paramount. The Suzuki-Miyaura coupling has become an indispensable tool due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] The 2,3-dimethoxypyridine scaffold, in particular, is a valuable pharmacophore found in a variety of therapeutic agents.

Conventional heating methods for Suzuki couplings often require extended reaction times, sometimes up to 24 hours, which can be a significant bottleneck in the iterative process of medicinal chemistry.[2] Microwave-assisted organic synthesis (MAOS) offers a powerful solution by directly and efficiently heating the reaction mixture, leading to dramatic rate enhancements.[4][5][6] This is achieved through the interaction of the microwave's electric field with polar molecules in the reaction, resulting in rapid, uniform, and localized heating that is not possible with conventional methods.[4][5] This application note will elucidate the theoretical underpinnings of microwave-assisted Suzuki coupling and provide a field-proven protocol for the successful coupling of this compound.

Mechanistic Rationale and the Microwave Advantage

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, multi-step process involving a palladium catalyst.[1][7] Understanding this cycle is crucial for optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound, forming a palladium(II) complex. The reactivity order for the aryl halide is I > Br > Cl.[7]

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active palladium(0) catalyst to continue the cycle.[1][7]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Product Ar-Ar' (Product) RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Aryl Boronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3) BoronicAcid->Base Base->Transmetalation Activates

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Why Microwaves Excel

Microwave irradiation accelerates the Suzuki coupling by several mechanisms:

  • Rapid Heating to Superheated Temperatures: Microwaves can rapidly heat the reaction mixture to temperatures well above the solvent's boiling point in a sealed vessel, dramatically increasing the rate of each step in the catalytic cycle.[5][9]

  • Selective Heating: Polar components of the reaction mixture, such as the solvent and ionic intermediates, absorb microwave energy more efficiently, leading to localized superheating that can accelerate the reaction.[4]

  • Enhanced Catalyst Turnover: The increased reaction kinetics often lead to a higher turnover number for the palladium catalyst, allowing for lower catalyst loadings.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative microwave-assisted Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥97%Commercially AvailableStore in a desiccator.
Pd(PPh₃)₄ (Tetrakis)≥99%Commercially AvailableAir-sensitive, handle under inert gas.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
Deionized WaterIn-houseDegas before use.
Microwave Reaction Vial (10 mL)With crimp cap and Teflon septum.
Magnetic Stir Bar
Microwave SynthesizerCapable of temperature and pressure control.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Add this compound, Arylboronic Acid, K₂CO₃, and Pd(PPh₃)₄ to microwave vial. B Add degassed 1,4-Dioxane and Water. A->B C Seal the vial with a crimp cap. B->C D Place vial in microwave synthesizer. C->D E Irradiate at 120°C for 15 minutes with stirring. D->E F Cool to room temperature. E->F G Quench with water and extract with Ethyl Acetate. F->G H Dry organic layer and concentrate in vacuo. G->H I Purify by column chromatography. H->I

Figure 2. Experimental workflow for microwave-assisted Suzuki coupling.

Detailed Procedure
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 265.05 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).

  • Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water.

  • Seal the vial securely with a Teflon-lined septum and an aluminum crimp cap.

  • Place the vial into the cavity of a microwave synthesizer.

  • Set the reaction parameters: temperature at 120°C, hold time of 15 minutes, and a power of 250 W (or as appropriate for the instrument). Ensure stirring is active.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Once cooled, open the vial and transfer the contents to a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Key Considerations

The success of a microwave-assisted Suzuki coupling hinges on the careful selection of several key parameters.

ParameterRecommendedRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂For aryl iodides, standard palladium catalysts with phosphine ligands are generally effective.[2][10] Pd(dppf)Cl₂ is often a good choice for heteroaromatic substrates.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for the transmetalation step.[8] K₂CO₃ is a cost-effective and generally reliable choice.[9] Cs₂CO₃ can be more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, EtOH/H₂OA mixture of an organic solvent and water is often optimal. Water aids in dissolving the base and facilitates the transmetalation step.[9] Dioxane and toluene are excellent for solubilizing the organic reagents.
Temperature 100-150 °CHigher temperatures, achievable with microwave heating, significantly accelerate the reaction.[2] 120°C is a good starting point for aryl iodides.
Time 5-30 minutesMicrowave irradiation drastically reduces reaction times.[2][9] 15-20 minutes is typically sufficient for complete conversion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, catalyst deactivation, or inefficient base.Increase reaction time or temperature. Ensure reagents and solvents are anhydrous and degassed. Try a different base such as Cs₂CO₃.
Homocoupling of Boronic Acid Presence of oxygen, inefficient transmetalation.Thoroughly degas all solvents. Ensure the base is sufficiently strong and soluble.
Dehalogenation of Starting Material Presence of water and base can lead to protodehalogenation.While some water is beneficial, excessive amounts can be detrimental. Ensure the use of anhydrous organic solvents.
Product Decomposition Excessive temperature or prolonged reaction time.Reduce the reaction temperature or time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Conclusion

This application note details a robust and highly efficient protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound. By leveraging the rapid and uniform heating provided by microwave irradiation, reaction times can be reduced from many hours to as little as 15 minutes, significantly accelerating the synthesis of valuable biaryl and heteroaryl compounds. The provided guidelines for optimization and troubleshooting offer a framework for adapting this protocol to a wide range of arylboronic acids, making it a valuable tool for researchers in drug discovery and synthetic chemistry. The adoption of such enabling technologies is crucial for streamlining synthetic workflows and meeting the demands of modern chemical research.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge for tackling low-yield issues in the Suzuki-Miyaura coupling of 6-iodo-2,3-dimethoxypyridine. Our goal is to move beyond simple procedural lists and explain the chemical logic behind optimizing this challenging transformation.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments. Each question is followed by an analysis of potential causes and actionable solutions grounded in mechanistic principles.

Question 1: My reaction shows very low or no conversion of the this compound starting material. What are the primary culprits?

Answer: Failure to consume the starting aryl iodide points to a problem in the initial stages of the catalytic cycle, most commonly slow oxidative addition or rapid catalyst deactivation. The electronic and structural features of this compound make it a particularly challenging substrate.

  • Analysis of the Substrate:

    • Catalyst Inhibition/Poisoning: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium catalyst.[1][2] This coordination can sequester the active catalyst into a stable, off-cycle complex, preventing it from participating in the reaction. The ortho-methoxy group can potentially exacerbate this through a chelation effect.

    • Slow Oxidative Addition: The two electron-donating methoxy groups enrich the pyridine ring with electron density.[3] This makes the carbon-iodine bond less electrophilic and slows the rate-limiting oxidative addition step with the electron-rich Pd(0) catalyst.

  • Actionable Solutions:

    • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[4] You need a system that favors a high rate of oxidative addition and sterically disfavors catalyst poisoning.

      • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs like IPr) are ideal.[3][5] These ligands are strong electron donors, which accelerates oxidative addition, and their steric bulk helps prevent the pyridine nitrogen from binding strongly to the palladium center.[1]

    • Increase Reaction Temperature: Higher temperatures (e.g., 90-110 °C) can provide the necessary activation energy for the sluggish oxidative addition step. However, this must be balanced against potential substrate or product decomposition.[5]

Question 2: My starting material is consumed, but the yield of the desired product is low, and I observe significant amounts of deborylated arene (Ar-H from my boronic acid). What is happening?

Answer: This classic symptom points towards protodeboronation , a major side reaction where the boronic acid reacts with a proton source (often trace water) to form the corresponding arene, effectively destroying your nucleophile before it can participate in the coupling.

  • Analysis of the Cause: Protodeboronation is often accelerated by high temperatures and certain bases.[6] While Suzuki couplings require a base to activate the boronic acid for transmetalation, the conditions can also promote this undesired pathway.[7]

  • Actionable Solutions:

    • Use Anhydrous Conditions: Ensure your solvent is rigorously dry and that the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent thoroughly before use.[8]

    • Switch to a More Stable Boron Reagent: Boronic acids are susceptible to protodeboronation. Pinacol boronate esters (Bpin) or potassium trifluoroborate salts (BF₃K) are generally more stable under reaction conditions and can significantly suppress this side reaction.[5][7]

    • Optimize the Base: Use a thoroughly dried, powdered base. While strong bases are needed, ensure there isn't excessive water content. Grinding the base (e.g., K₃PO₄) to a fine powder can improve reproducibility.[3]

Question 3: I am observing homocoupling of my boronic acid (boronic acid coupling with itself to form a biaryl). How can I prevent this?

Answer: Homocoupling is typically promoted by the presence of oxygen or occurs when the transmetalation step is slow relative to other pathways.

  • Analysis of the Cause: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then promote the homocoupling of the boronic acid. If the desired transmetalation with the aryl iodide complex is slow, the activated boronate has more time to undergo this side reaction.

  • Actionable Solutions:

    • Ensure Thorough Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. A minimum of three pump-freeze-thaw cycles or sparging the solvent with argon for 30-60 minutes is recommended.[8]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ along with a suitable ligand can be more efficient than using a Pd(II) source (like Pd(OAc)₂) that must be reduced in situ. This ensures the active catalyst is readily available for oxidative addition rather than side reactions.[9]

    • Optimize Reagent Stoichiometry: Using a slight excess of the boronic acid/ester (e.g., 1.1-1.2 equivalents) is common, but a very large excess can sometimes favor homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for this specific coupling?

The base performs a crucial role in the catalytic cycle: it activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7] This species is much more reactive in the transmetalation step with the Pd(II)-aryl complex. For a challenging substrate like this compound, where other steps might be slow, ensuring efficient transmetalation is key to outcompeting catalyst deactivation and side reactions. Weak bases (e.g., NaHCO₃) are often insufficient. Stronger, non-coordinating inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[5][6]

Q2: Can I use 6-bromo- or 6-chloro-2,3-dimethoxypyridine instead of the iodo version?

While possible, it becomes progressively more difficult. The oxidative addition rate for aryl halides to Pd(0) generally follows the trend: I > Br > Cl >> F.[10] Using an aryl bromide, and especially an aryl chloride, will make the already challenging oxidative addition step even slower.[4] To successfully couple the bromo- or chloro-analogs, you would almost certainly require a highly active catalyst system, such as a third-generation Buchwald precatalyst or an NHC-ligated palladium complex, often at higher temperatures and catalyst loadings.[5]

Q3: What is a "precatalyst" and why should I consider using one?

A precatalyst is a stable, air-tolerant palladium complex that is readily converted into the active, monoligated Pd(0) species under the reaction conditions. Examples include the Buchwald G3/G4 precatalysts or PEPPSI-type NHC precatalysts.[9] Their advantages are:

  • Convenience and Stability: They are often air-stable solids that are easy to weigh and handle, unlike some Pd(0) sources like Pd₂(dba)₃ which can degrade over time.[9]

  • Reproducibility: They generate the active catalyst in a controlled and reliable manner, leading to more consistent results compared to mixing a palladium source and ligand separately.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation A (Buchwald System)Recommendation B (NHC System)Rationale
Pd Source SPhos Pd G3 PrecatalystPd₂(dba)₃Precatalysts offer reliability; Pd₂(dba)₃ is a common Pd(0) source.
Ligand (Included in Precatalyst)IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)SPhos is a bulky, electron-rich phosphine. IPr is a highly active NHC ligand. Both are proven for challenging couplings.[1][3]
Pd Loading 1 - 3 mol %1 - 3 mol % PdHigher loadings may be needed for difficult couplings.
Ligand:Pd Ratio 1:1 (from precatalyst)~2.2:1 (IPr:Pd)A slight excess of ligand is often used with Pd₂(dba)₃.
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 - 3.0 equiv)Strong, non-nucleophilic bases are essential for activating the boronic acid.[6]
Solvent 1,4-Dioxane or Toluene1,4-Dioxane/H₂O (e.g., 10:1)Anhydrous aprotic solvents are standard. A small amount of water can sometimes accelerate the reaction but increases protodeboronation risk.[11]
Temperature 90 - 110 °C90 - 110 °CHeat is generally required to drive the reaction to completion.
General Experimental Protocol (Starting Point)

This is a generalized procedure and should be optimized for your specific boronic acid/ester.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe.[5]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product.[5]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm sm_present High SM Remaining check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_sm Likely Cause: - Slow Oxidative Addition - Catalyst Poisoning sm_present->cause_sm solution_sm Solution: 1. Increase Temperature 2. Use Bulky/Electron-Rich Ligand   (e.g., SPhos, XPhos, IPr) 3. Use a Precatalyst cause_sm->solution_sm check_side_products Major Side Products? sm_gone->check_side_products protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_side_products->protodeboronation Yes, Ar-H homocoupling Homocoupling (Ar-Ar from Boronic Acid) check_side_products->homocoupling Yes, Ar-Ar low_conv Low Conversion/ Complex Mixture check_side_products->low_conv No / Other solution_proto Solution: 1. Use Anhydrous Conditions 2. Switch to Boronate Ester (Bpin) 3. Ensure Base is Dry protodeboronation->solution_proto solution_homo Solution: 1. Rigorously Degas Solvent 2. Use Pd(0) Source 3. Check Reagent Purity homocoupling->solution_homo solution_general Solution: 1. Screen Different Bases (K₃PO₄, Cs₂CO₃) 2. Screen Solvents (Dioxane, Toluene) 3. Check Reagent Purity/Activity low_conv->solution_general

Caption: A workflow diagram for troubleshooting low yields.

Diagram 2: Suzuki Catalytic Cycle with Potential Pitfalls

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Slow due to e⁻ rich ring poison Inactive Complex [Pd(Pyridine)ₓ] pd0->poison Catalyst Poisoning by Pyridine-N oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl transmetalation Transmetalation transmetalation->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product poison->pd0 Reversible Inhibition aryl_halide 6-Iodo-Pyridine (Ar-I) aryl_halide->oxidative_addition boronic_ester Ar'-B(OR)₂ activated_boronate [Ar'B(OR)₂(Base)]⁻ boronic_ester->activated_boronate base Base (e.g., K₃PO₄) base->activated_boronate activated_boronate->transmetalation

Caption: The Suzuki cycle highlighting challenging steps.

References

Technical Support Center: Suzuki Coupling with Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving iodopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with nitrogen-containing heterocycles. The unique electronic properties of pyridines, particularly the Lewis basicity of the nitrogen atom, introduce specific challenges not always encountered with standard aryl halides. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

The following table summarizes prevalent side reactions and issues encountered during the Suzuki coupling of iodopyridines, offering potential causes and actionable solutions based on mechanistic principles and empirical evidence.

Problem Observed Potential Cause(s) Recommended Solutions & Key Insights
Low to No Product Yield Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species. This is a well-documented issue, often referred to as the "2-pyridyl problem".[1][2]Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the desired reductive elimination step and can sterically hinder the pyridine nitrogen from coordinating to the palladium center.[4] Catalyst Choice: Use pre-formed Pd(0) sources like Pd₂(dba)₃ or employ modern precatalysts (e.g., Buchwald G3/G4 precatalysts) that are designed for challenging substrates.[4]
Significant Dehalogenation (Ar-I → Ar-H) Formation of Palladium-Hydride (Pd-H) Species: This is a major side reaction, especially with electron-deficient N-heterocyclic halides like iodopyridines.[3] Pd-H can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[3][4]Base Optimization: Switch to non-hydridic, weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] Avoid strong alkoxide bases if possible. Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF.[1] Ensure solvents are thoroughly degassed to remove oxygen, which can promote side reactions. Ligand Effect: Bulky ligands can accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[5]
Homocoupling of Boronic Acid/Ester (Ar'-B(OR)₂ → Ar'-Ar') Presence of Oxygen or Pd(II) Species: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[4] Using a Pd(II) precatalyst without ensuring complete reduction to Pd(0) can also lead to this byproduct.[6]Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[6] Freeze-pump-thaw cycles are highly effective for degassing solvents. Catalyst Source: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or ensure your reaction conditions facilitate the rapid reduction of Pd(II) precatalysts.[6]
Protodeborylation of Boronic Acid/Ester (Ar'-B(OR)₂ → Ar'-H) Hydrolysis of the Boronic Acid: This is particularly problematic for heteroaryl boronic acids, including pyridyl boronic acids, and can be accelerated in aqueous basic media.[4][7]Use of Boronic Esters: Pinacol or neopentyl glycol boronic esters are generally more stable towards hydrolysis than the corresponding boronic acids.[4] Anhydrous Conditions: Employing anhydrous solvents and bases can minimize the risk of protodeborylation.[1][8] Base Choice: Weaker bases and careful control of pH can mitigate this side reaction.[7]
Reaction Stalls or is Sluggish Poor Solubility: Reagents, particularly polar heterocyclic compounds, may have poor solubility in common non-polar organic solvents.[8][9] Inactive Catalyst: The chosen catalyst system may not be active enough for the specific iodopyridine substrate.Solvent Screening: Test different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to improve solubility.[9][10] Catalyst/Ligand Screening: A small screen of different palladium sources and ligands is often necessary. For challenging substrates, highly active catalyst systems are required.[11][12]

Visualizing the Suzuki Cycle and Common Pitfalls

The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and highlights the entry points for the most common side reactions encountered with iodopyridines.

Suzuki_Side_Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I catalyst_inhibition Catalyst Inhibition (Pyridine Coordination) pd0->catalyst_inhibition Coordination pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate->catalyst_inhibition Coordination pd_hydride [L₂Pd(H)I] pd_intermediate->pd_hydride + H⁻ source (Base, Solvent) pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product dehalogenation Dehalogenation (Ar-H) homocoupling Homocoupling (Ar'-Ar') protodeborylation Protodeborylation (Ar'-H) pd_hydride->dehalogenation Reductive Elimination boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation + Base boronic_acid->homocoupling O₂ / Pd(II) boronic_acid->protodeborylation + H₂O iodopyridine Ar-I iodopyridine->oxidative_addition base Base/H₂O

Caption: Suzuki cycle and key off-cycle side reactions.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with 2-iodopyridines particularly challenging?

The primary challenge arises from the nitrogen atom at the 2-position. Its lone pair of electrons can chelate to the palladium center, forming stable, catalytically inactive complexes. This "2-pyridyl problem" sequesters the catalyst from the reaction cycle, leading to low or no conversion.[1] The use of bulky ligands, such as SPhos or XPhos, is a common strategy to mitigate this by sterically hindering this unwanted coordination.[3]

Q2: My main byproduct is the dehalogenated starting material (pyridyl-H). What is the mechanism and how can I prevent it?

Dehalogenation occurs via a palladium-hydride (Pd-H) intermediate.[3] This species can be generated by the reaction of the palladium complex with various components in the mixture, including amine bases, alcohol solvents, or even water.[4] Once formed, the Ar-Pd-I intermediate can undergo reductive elimination with the hydride to produce the dehalogenated pyridine (Ar-H).[4] To suppress this, it is crucial to:

  • Use non-hydridic bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are preferred over alkoxides or amine bases.[3]

  • Employ anhydrous solvents: Thoroughly dried and degassed aprotic solvents like dioxane or toluene are recommended.[1]

  • Choose appropriate ligands: Bulky, electron-rich ligands can accelerate the desired C-C bond formation, which kinetically outcompetes the dehalogenation pathway.[5]

Q3: I am observing significant amounts of bi-pyridyl byproduct from the homocoupling of my pyridylboronic acid. What causes this?

Homocoupling is primarily caused by the presence of molecular oxygen or Pd(II) species in the reaction mixture.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling of two boronic acid molecules.[4] This not only consumes the starting material but also reduces the concentration of the active catalyst. Maintaining a rigorously inert atmosphere by thoroughly degassing all reagents and solvents is the most effective way to prevent this.[6]

Q4: Can I use an iodopyridine N-oxide directly in a Suzuki coupling?

While possible, using N-oxides can be complicated. The N-oxide functionality can alter the electronic properties of the pyridine ring and may also interact with the palladium catalyst. In many cases, it is more straightforward to perform the Suzuki coupling on the parent iodopyridine and then oxidize the nitrogen in a subsequent step, if required. If direct coupling is attempted, significant optimization of the catalyst, ligand, and base will likely be necessary.

Q5: What is protodeborylation and why is it a concern with pyridylboronic acids?

Protodeborylation is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[7] Heteroaryl boronic acids, especially those with nitrogen atoms like pyridines, are particularly susceptible to this side reaction.[2][4] The process can be catalyzed under both acidic and basic conditions.[13] To minimize protodeborylation, one can use more stable boronic esters (e.g., pinacol esters) or conduct the reaction under anhydrous conditions.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a 2-Iodopyridine

This protocol is a robust starting point for the coupling of 2-iodopyridines with arylboronic acids, employing a modern catalyst system designed to overcome common challenges.

  • Materials:

    • 2-Iodopyridine derivative (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 mmol, 2 mol% Pd)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-iodopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under an inert atmosphere (e.g., in a glovebox).

    • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting a Failed Reaction

This diagram outlines a logical progression for optimizing a challenging iodopyridine Suzuki coupling.

Troubleshooting_Workflow start Initial Reaction Failed (Low Yield / Complex Mixture) check_purity 1. Verify Reagent Purity & Stability (Iodopyridine, Boronic Acid) start->check_purity check_inert 2. Ensure Rigorous Inert Atmosphere (Degas Solvents, Use Schlenk Line) check_purity->check_inert change_base 3. Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) check_inert->change_base change_ligand 4. Screen Ligands (Buchwald Ligands: SPhos, XPhos, RuPhos) change_base->change_ligand change_catalyst 5. Change Palladium Source (Pd₂(dba)₃, Buchwald Precatalysts) change_ligand->change_catalyst change_solvent 6. Screen Solvents (Dioxane, Toluene, DMF) change_catalyst->change_solvent change_solvent->change_base If fails, iterate success Optimized Conditions Found change_solvent->success If successful

Caption: A systematic workflow for troubleshooting Suzuki reactions.

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting protodeboronation in Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common yet challenging side reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable solutions to preserve your valuable starting materials and maximize reaction yields.

Introduction: Understanding the Challenge

Protodeboronation is a pervasive side reaction in Suzuki-Miyaura coupling where the C–B bond of the organoboron reagent is cleaved and replaced by a C–H bond.[1][2][3] This process consumes the nucleophilic partner, leading to the formation of a byproduct and reducing the yield of the desired coupled product.[2][3] Certain classes of boronic acids, particularly electron-deficient arylboronic acids and various heteroaromatic derivatives (e.g., 2-pyridyl, 5-thiazolyl), are notoriously susceptible to this decomposition pathway.[3][4]

This guide will equip you with the knowledge to diagnose, mitigate, and overcome protodeboronation through a series of frequently asked questions, detailed troubleshooting protocols, and mechanistic insights.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?

A1: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid or its derivative, breaking the carbon-boron bond and replacing it with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction because it consumes your boronic acid, converting it into a simple arene or heteroarene.[3] This not only lowers the yield of your target molecule but also introduces a byproduct that can complicate purification.[2]

Q2: How can I confirm that protodeboronation is the cause of my low yield?

A2: The most direct way to identify protodeboronation is by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for a significant byproduct that has a mass or spectrum corresponding to the protonated version of your boronic acid starting material (e.g., benzene from phenylboronic acid). This will typically be accompanied by a lower than expected yield of your desired biaryl product and the presence of unreacted aryl halide.

Q3: What are the primary drivers of protodeboronation?

A3: The rate of protodeboronation is highly sensitive to several factors.[1] The reaction's pH is a critical variable, with both acid- and base-catalyzed mechanisms known to occur.[1][5][6][7]

Key contributing factors include:

  • Substrate Structure: Electron-rich heterocyclic, vinyl, and electron-deficient arylboronic acids are particularly prone to this side reaction.[4] For instance, the instability of 2-pyridine boronic acid is well-documented and arises from the basic nitrogen atom which facilitates unique decomposition pathways.[2]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can significantly accelerate protodeboronation.[3][8][9] The presence of water, which acts as the proton source, is also a major contributor.[8][10]

  • Choice of Base: The strength and type of base used can dramatically influence the rate of protodeboronation.[3] Strong bases, especially in aqueous media, can accelerate the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is often implicated in the decomposition pathway.[3][11]

  • Catalyst and Ligand Choice: While the base is a primary factor, the palladium catalyst and its associated ligands can also play a role. Recent studies have shown that bulky, electron-rich phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[3][12][13][14][15]

Q4: My boronic acid is a heteroaromatic compound and seems particularly unstable. Why is this?

A4: Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridine boronic acid, exhibit unique protodeboronation mechanisms.[1] Under neutral pH conditions, these compounds can form a zwitterionic species which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[2] Counterintuitively, for these specific substrates, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[2]

Q5: I'm using a boronic ester (e.g., a pinacol ester) to improve stability, but I still see significant protodeboronation. What's happening?

A5: While boronic esters are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[16] The stability imparted by esterification is highly dependent on the diol used.[6][17] In some cases, hydrolysis of the ester back to the boronic acid can be a significant pathway, especially under basic aqueous conditions.[17][18] If the rate of this hydrolysis is faster than the rate of the desired Suzuki coupling, you will still observe significant protodeboronation. The key is to ensure the rate of the productive cross-coupling reaction outpaces the decomposition pathways.[2]

Troubleshooting Guide: A Strategic Approach

When faced with significant protodeboronation, a systematic approach to optimizing your reaction is crucial. The following decision tree and detailed explanations will guide you through the process.

Diagram: Troubleshooting Workflow for Protodeboronation

G start High Protodeboronation Observed reagent_stability Step 1: Assess Boron Reagent Stability start->reagent_stability change_boron Switch to a more stable derivative (e.g., MIDA boronate, organotrifluoroborate) reagent_stability->change_boron If possible optimize_conditions Step 2: Optimize Reaction Conditions reagent_stability->optimize_conditions If reagent change is not feasible success Protodeboronation Minimized change_boron->success base Modify Base optimize_conditions->base catalyst Change Catalyst/Ligand optimize_conditions->catalyst solvent Modify Solvent System optimize_conditions->solvent temperature Adjust Temperature optimize_conditions->temperature weaker_base Use a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) base->weaker_base active_catalyst Use a highly active catalyst system (e.g., Buchwald ligands) catalyst->active_catalyst anhydrous Switch to anhydrous conditions solvent->anhydrous lower_temp Run at the lowest effective temperature temperature->lower_temp weaker_base->success anhydrous->success active_catalyst->success lower_temp->success

Caption: A decision tree for troubleshooting protodeboronation.

In-Depth Troubleshooting Strategies

Re-evaluate Your Boron Reagent

The first line of defense is to use a more stable form of your organoboron nucleophile.

  • Rationale: Boronic acids are in equilibrium with various species in solution, some of which are highly prone to decomposition.[6] By "masking" the boronic acid as a more stable derivative, you can employ a "slow release" strategy.[1] This maintains a low concentration of the active boronic acid at any given time, favoring the desired cross-coupling over protodeboronation.[1]

  • Actionable Steps:

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be easily handled and purified.[1][19] They release the active boronic acid under the basic conditions of the Suzuki reaction.[20] This is often the most effective strategy for particularly unstable heteroaryl boronic acids.[8]

    • Organotrifluoroborates (BF₃K salts): Potassium organotrifluoroborates are another class of highly stable, crystalline solids that are less prone to protodeboronation under storage and during the reaction.[1][21]

Boron ReagentRelative StabilityKey Advantage
Boronic AcidLow to MediumReadily available
Pinacol EsterMediumMore stable than boronic acid
MIDA Boronate High Excellent stability, slow release [1]
Organotrifluoroborate High Crystalline, stable solids [21][22]
Optimize the Reaction Conditions

If changing the boron reagent is not feasible, the next step is to fine-tune the reaction parameters to accelerate the Suzuki coupling, allowing it to outcompete protodeboronation.

  • Rationale: The base plays a dual role: it's essential for the transmetalation step but can also promote protodeboronation.[2][11] Strong bases like NaOH or KOH in aqueous solutions can significantly accelerate the decomposition of the boronic acid.[10]

  • Actionable Steps:

    • Switch to a milder inorganic base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often excellent choices.[2][8][10]

    • Consider fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF), which can be effective, particularly under anhydrous conditions.[10]

  • Rationale: The goal is to make the catalytic cycle of the desired Suzuki coupling as fast as possible. A more efficient catalyst will turn over the starting materials to the desired product before they have a chance to decompose.

  • Actionable Steps:

    • Employ modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos).[10] These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

    • Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3). This ensures the efficient generation of the active Pd(0) species, avoiding potential side reactions associated with in-situ reduction of Pd(II) sources.[10][23]

  • Rationale: Since water is the proton source for protodeboronation, minimizing its presence can significantly suppress this side reaction.[8][10]

  • Actionable Steps:

    • Switch to anhydrous conditions: If your substrates and reagents are sufficiently soluble, running the reaction in a dry, aprotic solvent (e.g., anhydrous dioxane, toluene, or 2-MeTHF) can be very effective.[10][24][25]

    • Reduce water content: If an aqueous co-solvent is necessary for solubility, minimize the amount of water used (e.g., a 10:1 or 20:1 ratio of organic solvent to water).

    • Degas thoroughly: Ensure all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[10][23] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is mandatory.[10]

  • Rationale: Like most undesired side reactions, protodeboronation is accelerated by heat.[8]

  • Actionable Steps:

    • Run the reaction at the lowest temperature that provides a reasonable rate for the desired coupling.[8] It's often better to run the reaction for a longer time at a lower temperature.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed to avoid prolonged exposure of the product and remaining boronic acid to the reaction conditions.

Experimental Protocol: A Starting Point for Difficult Couplings

This protocol is designed for a challenging Suzuki-Miyaura coupling where protodeboronation is a primary concern.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • Stable Boron Reagent (e.g., MIDA boronate, 1.2–1.5 equiv)

  • Mild Base (e.g., K₃PO₄, finely powdered and dried, 3.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or 2-MeTHF)

  • Oven-dried glassware, magnetic stir bar, inert atmosphere setup (Ar or N₂)

Procedure:

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the MIDA boronate, and the powdered potassium phosphate.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously. Start with a moderate temperature (e.g., 60–80 °C).[2]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insight: Visualizing the Competing Pathways

To effectively troubleshoot, it is helpful to visualize the catalytic cycle of the desired Suzuki coupling and the off-cycle pathway of protodeboronation.

Diagram: Suzuki Coupling vs. Protodeboronation

G cluster_suzuki Suzuki-Miyaura Cycle (Desired Pathway) cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)L₂-Ar² PdII->Transmetal Transmetalation (Ar²-B(OH)₂) Transmetal->Pd0 Reductive Elimination (Ar¹-Ar²) BoronicAcid Ar²-B(OH)₂ BoronicAcid->PdII Consumed by Productive Cycle Byproduct Ar²-H BoronicAcid->Byproduct H₂O, Base/Acid, Temp., Pd-L

Caption: Competing pathways in a Suzuki-Miyaura reaction.

The key to success is to implement strategies that accelerate the steps within the Suzuki-Miyaura cycle (blue) while simultaneously suppressing the conditions that favor the protodeboronation pathway (red). By carefully selecting your reagents and conditions, you can decisively tip the balance in favor of your desired product.

References

Improving solubility of 6-Iodo-2,3-dimethoxypyridine in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Iodo-2,3-dimethoxypyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound in reaction mixtures. Our goal is to provide not just solutions, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

Understanding the fundamental properties of a reagent is the first step in troubleshooting its behavior in a reaction. This compound is a solid at room temperature.[1] Its structure, featuring a pyridine ring, two methoxy groups, and an iodine atom, gives it a unique solubility profile.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 321535-23-3 [2][3]
Molecular Formula C₇H₈INO₂ [1][3][4]
Molecular Weight ~265.05 g/mol [3][4]
Appearance Solid [1]

| Purity | ≥96% (Typical) |[1] |

The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy groups introduce polarity and potential for hydrogen bonding.[5] However, the bulky, nonpolar iodine atom and the aromatic ring contribute significant lipophilic character. This duality is key to its solubility behavior.

Q2: My this compound is not dissolving in my reaction solvent. What is the likely cause?

This is the most common issue encountered. The primary cause is a mismatch between the polarity of your chosen solvent and the solute, a principle often summarized as "like dissolves like".[6] If your compound fails to dissolve, it's because the solvent-solvent and solute-solute intermolecular interactions are stronger than the potential solvent-solute interactions.

For this compound, this can happen if:

  • The solvent is too nonpolar: Solvents like hexane or toluene may not be able to overcome the polar interactions within the crystal lattice of the solid.[7]

  • The solvent is too polar: Highly polar solvents like water may not effectively solvate the lipophilic parts of the molecule (the aromatic ring and iodine).

  • Low Temperature: Solubility of solids in liquids generally decreases as temperature decreases.[6] If your reaction is run at or below room temperature, solubility may be limited.

  • Concentration: You may be attempting to create a solution that is above the saturation point of the compound in that specific solvent at that temperature.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If you are facing solubility challenges, follow this systematic workflow to identify and implement a solution.

Solubility_Troubleshooting cluster_start Initial Observation cluster_solvent Step 1: Solvent System Optimization cluster_conditions Step 2: Reaction Condition Adjustment cluster_physical Step 3: Physical & Mechanical Methods cluster_end Resolution start Poor solubility of This compound observed in reaction solvent_check Is the solvent appropriate? (Consult Table 2) start->solvent_check change_solvent Screen alternative solvents (e.g., THF, DCM, MeCN) solvent_check->change_solvent No temp_check Can reaction temperature be increased? solvent_check->temp_check Yes use_cosolvent Use a co-solvent system to fine-tune polarity change_solvent->use_cosolvent use_cosolvent->temp_check increase_temp Gently warm mixture to aid dissolution. Monitor for degradation. temp_check->increase_temp Yes physical_methods Consider physical methods (if applicable) temp_check->physical_methods No success Solubility Issue Resolved increase_temp->success sonication Apply sonication to break up solid aggregates physical_methods->sonication particle_size Use finer powder (increase surface area) physical_methods->particle_size sonication->success particle_size->success

Caption: A logical workflow for troubleshooting solubility issues.

Q3: Which solvents are recommended for this compound?

Based on its structure, polar aprotic solvents are often the best starting point. These solvents possess sufficient polarity to interact with the pyridine and methoxy groups without the hydrogen-bonding capacity that can sometimes hinder solubility for certain structures.

Table 2: Recommended Solvents for Screening

Solvent Class Examples Suitability Rationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF) Generally the most effective class. Balances polarity to solvate both the polar and nonpolar regions of the molecule.[7]
Aromatic Toluene, Xylene Moderate solubility can be expected. Favorable π-π interactions between the solvent and the pyridine ring can aid dissolution.
Ethers Diethyl ether, 1,4-Dioxane Moderate solubility. Less polar than THF but can still be effective, especially at higher temperatures.
Polar Protic Isopropanol, Ethanol Lower solubility expected than in polar aprotic solvents, but can be useful as part of a co-solvent system.

| Nonpolar | Hexane, Cyclohexane | Very low solubility expected. Primarily useful as anti-solvents for precipitation or recrystallization. |

Q4: How can I use a co-solvent to improve solubility?

Co-solvency is a powerful technique where you use a mixture of two or more miscible solvents to create a system with finely tuned polarity.[8][9] This is particularly useful when your reaction involves reagents with conflicting solubility profiles.

Scenario: Your starting material (this compound) dissolves well in THF, but another reagent in your reaction is only soluble in toluene.

  • Solution: Start by dissolving the this compound in a minimal amount of THF. Then, slowly add the toluene solution containing the other reagent. The resulting THF/toluene mixture may keep all components in the solution. The key is to find the right ratio that maintains solubility for all species.

CoSolvency_Concept cluster_solute Solute: this compound cluster_solution Resulting Solution solute Polar Head (Pyridine, Methoxy) + Lipophilic Tail (Iodo, Ring) solution Homogeneous Solution: Optimized Polarity solute->solution solvent1 Solvent A (e.g., THF) Good for Polar Head solvent1->solution solvent2 Solvent B (e.g., Toluene) Good for Lipophilic Tail solvent2->solution

Caption: Co-solvents create a blended polarity environment.

Q5: Can I just heat the reaction mixture?

Yes, increasing the temperature is a valid and common method to increase the solubility of a solid.[6] However, this must be done with caution:

  • Thermal Stability: Ensure that this compound and all other reagents in your mixture are stable at the intended temperature. Unwanted side reactions or degradation can occur at elevated temperatures.

  • Reaction Profile: The kinetics of your desired reaction and potential side reactions will increase with temperature. Be sure that heating will not negatively impact your reaction's selectivity or yield.

  • Supersaturation: If you dissolve the compound at a high temperature and then cool the reaction, the compound may precipitate out of the solution if it becomes supersaturated. This can be a particular problem for reactions that need to run for a long time at a lower temperature.

Q6: Does particle size matter?

Yes, particle size significantly affects the rate of dissolution, although not the ultimate solubility limit.[9][10] Finer particles have a much larger surface area exposed to the solvent, which allows them to dissolve faster.[9] If you are observing very slow dissolution, consider:

  • Grinding: Gently grinding the solid in a mortar and pestle before adding it to the reaction vessel.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test the solubility of this compound in various solvents to find the optimal one for your reaction.

Objective: To determine the approximate solubility in a range of candidate solvents at room temperature.

Materials:

  • This compound

  • Small vials (e.g., 4 mL) with caps

  • Candidate solvents (e.g., THF, DCM, MeCN, Toluene, Ethanol, Hexane)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Weigh 10 mg of this compound into each of the labeled vials.

  • Solvent Addition: Add 0.5 mL of the first candidate solvent to the corresponding vial. This corresponds to a concentration of 20 mg/mL.

  • Mixing: Cap the vial and vortex for 1 minute at room temperature.

  • Observation: Visually inspect the vial.

    • Fully Dissolved: If the solid is completely gone and the solution is clear, the solubility is ≥ 20 mg/mL. Proceed to step 5.

    • Partially Dissolved/Insoluble: If any solid remains, the solubility is < 20 mg/mL. Note the observation and stop testing for this solvent.

  • Incremental Addition (if fully dissolved): Add another 0.5 mL of the solvent to the vial (total volume 1.0 mL, concentration now 10 mg/mL). If it remains dissolved, continue to add solvent in increments to find the saturation point, or simply record the highest concentration tested where it remained soluble.

  • Repeat: Repeat steps 2-5 for each candidate solvent.

  • Data Compilation: Record your results in a table to compare the solvents and select the most promising candidate for your reaction.

References

Technical Support Center: Purification of Products from 6-Iodo-2,3-dimethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from 6-Iodo-2,3-dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of substituted 2,3-dimethoxypyridine derivatives. The inherent basicity of the pyridine nitrogen, combined with the reactivity of the iodo-substituent, presents unique purification scenarios following common cross-coupling reactions.

This guide provides in-depth, experience-driven solutions in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.

Section 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the workhorse for purifying products from reactions involving this compound. However, the basic pyridine moiety can lead to common issues like peak tailing and poor separation.

Q1: My purified fractions are still showing impurities by TLC/LC-MS. The spots/peaks are very close to my product. What's happening?

A: This is a classic sign of co-elution, which can happen for several reasons in pyridine chemistry:

  • Residual Starting Material: this compound can be challenging to separate from slightly more polar products.

  • Homocoupling of Boronic Acids (Suzuki Reactions): In Suzuki couplings, boronic acids can couple with themselves to form symmetrical biaryl impurities that may have similar polarity to the desired product.[1][2]

  • Ligand-Related Byproducts: Phosphine ligands used in palladium catalysis can be oxidized, and these oxides can sometimes co-elute with the product.

Expert Insight: The key is to optimize the selectivity of your chromatography. Small changes to the mobile phase can have a significant impact.

Suggested Solutions:

  • Introduce a Ternary Solvent System: If you are using a standard two-solvent system (e.g., Hexanes/Ethyl Acetate), the introduction of a small percentage (0.5-2%) of a third, more polar solvent like methanol or a basic modifier like triethylamine (TEA) can dramatically alter selectivity. TEA is particularly effective for pyridine-containing compounds as it competes with the basic pyridine nitrogen for binding to acidic silanol groups on the silica surface, reducing peak tailing and often improving resolution.[3]

  • Solvent System Re-evaluation: Don't be afraid to abandon Hexanes/EtOAc. Systems like Dichloromethane/Methanol are excellent for more polar pyridine derivatives.

  • Consider Dry Loading: If your crude product has poor solubility in the column solvent, dissolving it in a stronger solvent (like DCM), adsorbing it onto a small amount of silica gel, and evaporating to a free-flowing powder before loading it onto the column can lead to sharper bands and better separation.[4]

Q2: My product is streaking badly on the TLC plate and tailing on the column, leading to poor separation and mixed fractions. How can I fix this?

A: Peak tailing with pyridine derivatives is almost always due to strong interactions between the basic nitrogen atom and acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction is a form of strong, non-specific binding that slows the compound's elution in an uneven manner.

dot

Caption: Logic diagram for pyridine peak tailing on silica gel.

Suggested Solutions:

  • Primary Solution: Add a Basic Modifier. Adding 0.5-2% triethylamine (TEA) or pyridine to your eluent is the most effective solution.[5] These bases will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product, which then elutes more symmetrically.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. For very challenging separations, reversed-phase (C18) flash chromatography may be necessary.[6]

Parameter Standard Silica Gel Silica Gel + 1% TEA Neutral Alumina
Interaction Strong acid-base interactionSilanol groups maskedLewis acid/base interactions
Peak Shape Tailing is commonSymmetrical peaksGenerally good for bases
Best For General purposeBasic compounds (pyridines)Acid-sensitive or basic compounds

Q3: How do I choose the right solvent system for my column? My compound is either stuck at the baseline or running with the solvent front.

A: The goal is to find a solvent system that gives your product a Retention Factor (Rf) of 0.2-0.4 on the TLC plate.[7]

  • Stuck at Baseline (Rf ~ 0): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate system). If you are already at 100% ethyl acetate, switch to a more polar system like dichloromethane/methanol.[6]

  • At Solvent Front (Rf ~ 1): Your solvent system is too polar. Increase the proportion of the less polar solvent (e.g., increase hexanes).

Pro-Tip for Method Development: Use a "TLC ruler." Run TLC plates in a range of solvent systems (e.g., 10%, 20%, 30%, 50% EtOAc in Hexanes). The system that gives you the desired Rf and the best separation between your product and impurities is the one you should use for your column.

Section 2: Removing Catalysts and Reagents

A major challenge in purifying products from cross-coupling reactions is the removal of the palladium catalyst and other reagents.

Q1: I see a persistent black or grey streak in my column and my final product has a greyish tint. How do I remove residual palladium?

A: Residual palladium is a common and critical impurity to remove, especially in pharmaceutical development. Simple filtration is often insufficient for homogeneous catalysts.[8][9]

dot

Caption: A two-step workflow for effective palladium removal.

Step-by-Step Palladium Removal Protocol:

  • Initial Filtration: After the reaction workup, dilute the crude mixture in a suitable solvent (e.g., DCM or EtOAc). Pass this solution through a short plug of Celite® or silica gel in a sintered glass funnel. This will remove a significant portion of the precipitated palladium black.[8][10]

  • Scavenging: The filtrate may still contain soluble palladium species. Treatment with a scavenger is highly effective.

    • Activated Carbon: A cost-effective option.[9][11] Add 5-10 wt% of activated carbon relative to your crude product, stir the suspension for 1-18 hours, and then filter through Celite® to remove the carbon.[9] Be aware that carbon can sometimes adsorb the product, so monitor for product loss.[9]

    • Thiol-Based Scavengers: For more complete removal, use silica- or polymer-bound scavengers with thiol groups (e.g., SiliaMetS Thiol). These have a very high affinity for palladium and can be removed by simple filtration.[12]

Method Pros Cons Best For
Filtration through Celite® Simple, fastRemoves only insoluble PdFirst-pass purification
Activated Carbon Inexpensive, effectiveCan adsorb product, long stir timesGeneral lab use, cost-sensitive
Scavenger Resins High efficiency, specificHigher costFinal API steps, trace removal

Q2: My reaction used pyridine as a solvent or base. How do I effectively remove large quantities of it?

A: Pyridine's high boiling point and water miscibility can make it difficult to remove by simple evaporation.

Suggested Solutions:

  • Acid Wash: The most common and effective method. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid).[5][13] The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[5]

    • Caution: Ensure your product is stable to acidic conditions. If you have acid-sensitive groups like Boc protectors, use a milder wash like saturated aqueous copper sulfate (CuSO₄), which complexes with pyridine.[13]

  • Azeotropic Removal: After an initial acid wash, residual traces of pyridine can be removed by adding a solvent like toluene or heptane to the product and evaporating under reduced pressure.[13] This forms a low-boiling azeotrope with pyridine, facilitating its removal. This may need to be repeated several times.[13]

Section 3: FAQs - Visualization and Specific Reaction Types

Q1: My 2,3-dimethoxypyridine product is not UV-active. How can I visualize it on a TLC plate?

A: While the pyridine ring provides some UV activity, it can be weak. If you cannot see your spot under a 254 nm UV lamp, you will need to use a chemical stain.[14]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It works well for many organic molecules. Spots appear as yellow/brown on a purple background.

  • p-Anisaldehyde Stain: An excellent, versatile stain that gives a range of colors for different functional groups upon heating.[15]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[7][14] This is a non-destructive method, so you can circle the spots in pencil and then use another stain afterwards.[7]

Q2: What are the most common impurities I should expect from a Suzuki reaction with this compound?

A: In a Suzuki coupling, besides unreacted starting material, the most common byproduct is the homocoupling of the boronic acid reagent (Ar-B(OH)₂ → Ar-Ar).[1][2] This is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).[2]

Q3: For a Buchwald-Hartwig amination, what specific purification challenges should I anticipate?

A: The Buchwald-Hartwig reaction uses a strong base (like NaOtBu or K₃PO₄) and bulky phosphine ligands.[16][17]

  • Base Removal: The inorganic base is typically removed during the aqueous workup. Ensure the workup is thorough.

  • Ligand Removal: The phosphine ligands (e.g., XPhos, SPhos) and their oxides can be greasy and difficult to remove. They often require careful column chromatography. Using a less polar solvent system initially can help hold these less polar impurities at the top of the column while your more polar product elutes.

Q4: I performed a Sonogashira coupling. What are the key impurities to look out for?

A: The Sonogashira reaction couples an alkyne with the aryl iodide.[18][19]

  • Glaser Coupling: The primary side reaction is the homocoupling of the terminal alkyne to form a di-yne. This is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[20] Running the reaction under strictly anaerobic conditions is critical.

  • Catalyst Removal: Both palladium and copper salts must be removed. The methods described for palladium removal are effective. Copper salts are generally removed during the aqueous workup. A wash with a dilute aqueous solution of ammonium hydroxide can help remove residual copper.

References

Technical Support Center: Preventing Homocoupling in 6-Iodo-2,3-dimethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in synthetic chemistry. This guide provides in-depth technical advice and troubleshooting strategies for a common and persistent challenge: the prevention of homocoupling side reactions when utilizing 6-iodo-2,3-dimethoxypyridine in cross-coupling chemistry.

The electron-rich nature of the 2,3-dimethoxypyridine ring system, combined with the reactivity of the carbon-iodine bond, makes this substrate particularly susceptible to forming the undesired 2,2',3,3'-tetramethoxy-6,6'-bipyridine byproduct. This not only consumes valuable starting material but also complicates purification, impacting overall yield and efficiency. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem with this compound?

A1: Homocoupling is a side reaction in which two molecules of the same starting material react to form a symmetrical dimer. In the context of reactions with this compound, this results in the formation of 2,2',3,3'-tetramethoxy-6,6'-bipyridine. This is particularly problematic because it reduces the yield of your desired cross-coupled product and introduces a significant impurity that can be difficult to separate due to similar polarity and molecular weight.

Q2: I'm observing significant homocoupling in my Suzuki-Miyaura reaction. What are the primary causes?

A2: Homocoupling in Suzuki-Miyaura reactions is primarily driven by two factors: the presence of oxygen and the involvement of Palladium(II) species.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid or ester, leading to the homocoupled byproduct.[3][4]

  • Palladium(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it can directly facilitate homocoupling before being reduced to the active Pd(0) state required for the main catalytic cycle.[1][5]

The pyridine nitrogen in your substrate can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, which can sometimes favor side reactions.[5][6][7]

Q3: How can I minimize homocoupling in my Sonogashira coupling with this compound?

A3: In Sonogashira couplings, the primary homocoupling side reaction is the Glaser-Hay coupling of the terminal alkyne, which forms a symmetrical 1,3-diyne.[8] This is catalyzed by the copper(I) cocatalyst in the presence of an oxidant, typically oxygen.[8][9]

To suppress this:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen.[9] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often requiring slightly higher temperatures or more specialized ligands, this completely eliminates the primary pathway for alkyne homocoupling.

  • Base Selection: The choice of base can influence the reaction.[10] Amines are typically used, and their coordination to the copper can impact the rate of homocoupling versus cross-coupling.[8]

Q4: My Buchwald-Hartwig amination is giving me low yields and a complex mixture. Could homocoupling of the aryl iodide be the issue?

A4: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl iodide can occur in Buchwald-Hartwig aminations, especially if the desired C-N bond formation is slow. This typically happens if the palladium catalyst is not efficiently cycling. Key factors to investigate include:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) is crucial.[11][12] These ligands promote the reductive elimination step to form the C-N bond, which is often the rate-limiting step, thereby outcompeting potential side reactions.

  • Base Strength: An appropriate base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13][14] If the base is too weak or not soluble enough, the catalytic cycle can stall, allowing for side reactions.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst.[6] Using a more robust precatalyst or a slightly higher catalyst loading might be necessary.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving homocoupling issues in your reactions involving this compound.

Issue 1: Significant Formation of 2,2',3,3'-tetramethoxy-6,6'-bipyridine in Suzuki Coupling
Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen 1. Degas Solvents Rigorously: Use a minimum of three freeze-pump-thaw cycles or sparge with argon for 20-30 minutes. 2. Maintain Inert Atmosphere: Use Schlenk techniques and maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.[7]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid partner and can also lead to aryl iodide homocoupling.[15][16][17]
Suboptimal Catalyst System 1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the Pd(II) precatalyst stage. 2. Employ Bulky, Electron-Rich Ligands: Switch to ligands like SPhos, XPhos, or other Buchwald-type ligands.[11]Pd(0) directly enters the catalytic cycle for cross-coupling. Bulky, electron-rich ligands accelerate the rate of reductive elimination for the desired product, making it kinetically favored over homocoupling pathways.[11][12]
Inappropriate Base 1. Screen Weaker Bases: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are less likely to promote homocoupling compared to strong bases.[11] 2. Ensure Anhydrous Conditions: Use a fresh, finely powdered, and anhydrous base.The base activates the boronic acid for transmetalation. An overly strong or aqueous base can sometimes accelerate side reactions, including protodeboronation and homocoupling.[5][11]
Issue 2: Formation of Symmetrical Diynes in Sonogashira Coupling
Potential Cause Recommended Solution Scientific Rationale
Oxygen-Mediated Glaser Coupling 1. Strict Exclusion of Air: Perform the reaction under a rigorously inert atmosphere (argon is preferred). Ensure all reagents and solvents are thoroughly degassed.[9] 2. Use Fresh Copper(I) Source: Use a fresh bottle of CuI, as older sources may have been partially oxidized.The copper(I)-catalyzed homocoupling of terminal alkynes (Glaser-Hay reaction) requires an oxidant, which is typically atmospheric oxygen.[8][9]
Copper Catalyst 1. Switch to a Copper-Free Protocol: Many effective copper-free Sonogashira protocols exist, often utilizing palladium complexes with specialized ligands (e.g., N-heterocyclic carbenes or bulky phosphines) and an appropriate amine base.[18]This eliminates the catalyst responsible for the primary homocoupling pathway. The reaction then proceeds solely through the palladium catalytic cycle.
Slow Cross-Coupling 1. Optimize Temperature: Gently warming the reaction may accelerate the desired cross-coupling, helping it outcompete the homocoupling side reaction. 2. Ligand Choice: Ensure the phosphine ligand used is appropriate for the palladium-catalyzed cycle.If the desired Sonogashira cross-coupling is slow, the competing Glaser homocoupling can become more prominent.[18]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general starting point and should be optimized for your specific boronic acid or ester.

  • Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid partner (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum, then evacuate and backfill with argon three times.[19]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration) via syringe.

  • Final Degassing: Sparge the reaction mixture with a subsurface stream of argon for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst system (e.g., Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%)).

  • Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.[7]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent alkyne dimerization.

  • Glassware Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the terminal alkyne (1.3 eq), Pd(PPh₃)₂Cl₂ (2.5 mol%), and a magnetic stir bar.

  • Inert Atmosphere Setup: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Dilute the residue with an organic solvent, wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling cycle versus the undesired homocoupling pathway.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I O2 O₂ Pd0->O2 PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Both Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' (Desired Product) PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homo_Transmetal1 Transmetalation (Ar'-B(OR)₂) PdII_precatalyst->Homo_Transmetal1 PdII_Ar_prime Ar'-Pd(II)-OAc(L)₂ Homo_Transmetal1->PdII_Ar_prime Homo_Transmetal2 Transmetalation (Ar'-B(OR)₂) PdII_Ar_prime->Homo_Transmetal2 PdII_Homo Ar'-Pd(II)-Ar'(L)₂ Homo_Transmetal2->PdII_Homo Homo_RedElim Reductive Elimination PdII_Homo->Homo_RedElim Homo_RedElim->Pd0 Ar'-Ar' (Homocoupling) O2->PdII_precatalyst Oxidation

Caption: Competing pathways in Suzuki-Miyaura coupling.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle (Desired) cluster_Cu_Cycle Copper Cycle cluster_Glaser_Coupling Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkyne Transmetalation (from Cu Cycle) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuI Cu-I Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Cu_Alkyne->PdII_Aryl To Pd Cycle Cu_Alkyne2 Cu-C≡CR Diyne R-C≡C-C≡C-R Cu_Alkyne2->Diyne Oxidation O2 O₂ (Air) O2->Diyne

Caption: Sonogashira cross-coupling vs. Glaser homocoupling.

References

Technical Support Center: Suzuki Coupling of 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with 6-iodo-2,3-dimethoxypyridine. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, with a specific focus on the critical role of the base in achieving successful reaction outcomes.

Introduction to the Role of the Base

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The choice of base is not a trivial parameter; it is a critical determinant of reaction success, influencing yield, reaction rate, and selectivity.[2][3] In the context of the Suzuki coupling of this compound, an electron-rich heteroaryl halide, the base's role is multifaceted and pivotal.

The primary functions of the base in the Suzuki coupling's catalytic cycle are:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species.[2][3][4][5][6] This "ate" complex is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[6][7]

  • Facilitation of the Catalytic Cycle: The base is involved in the metathesis step after oxidative addition, preparing the palladium complex for transmetalation.[7] It can also influence the rate of reductive elimination, the final step that forms the product and regenerates the Pd(0) catalyst.[7]

The selection of an appropriate base is therefore a key aspect of reaction optimization.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on base-related problems.

Problem 1: Low to No Conversion of Starting Material

This is one of the most frequent challenges. Given that this compound is an iodoarene, oxidative addition to the Pd(0) catalyst is generally expected to be facile.[8] Therefore, issues with conversion often point to problems in other parts of the catalytic cycle, particularly the transmetalation step, which is heavily influenced by the base.

Possible Cause 1: Inappropriate Base Strength or Solubility

The effectiveness of a base is tied to its strength (pKa) and its solubility in the reaction medium. An unsuitable base may fail to generate a sufficient concentration of the active boronate species.

Recommended Solutions:

  • Base Screening: If you are using a common but potentially weak base like sodium carbonate (Na₂CO₃), consider screening stronger bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective, especially for challenging substrates.[9]

  • Aqueous Conditions: For inorganic bases like carbonates and phosphates, the presence of water can be crucial for their solubility and activity.[9][10] Running the reaction in a biphasic solvent system, such as dioxane/water or THF/water, is a standard and often necessary practice.[7][11]

  • Avoid Overly Strong Bases: While a stronger base can be beneficial, extremely strong bases like alkoxides (e.g., KOtBu) can sometimes lead to side reactions, including dehalogenation.[8]

Possible Cause 2: Catalyst Inhibition by the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[8][12]

Recommended Solutions:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can mitigate catalyst inhibition.[12] Ligands such as SPhos and XPhos can sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen.[8]

  • Base Choice: The choice of base can indirectly influence catalyst inhibition. A base that promotes a rapid transmetalation can help to keep the catalytic cycle moving, reducing the opportunity for catalyst deactivation.

Problem 2: Significant Formation of Side Products

The appearance of undesired products signals a lack of selectivity in the reaction.

Side Product 1: Dehalogenation of this compound

Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom.[8] This is often mediated by a palladium-hydride (Pd-H) species.[8]

Causality and Mitigation:

  • Base as a Hydride Source: Certain bases or impurities within them can be a source of hydrides.

  • Solvent as a Hydride Source: Alcohols can act as hydride sources. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.[8]

  • Base Optimization: Try using a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] Avoid strong alkoxide bases if possible.[8]

Side Product 2: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.

Causality and Mitigation:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that the solvents are properly degassed.[11]

  • Base and Catalyst Interaction: The choice of base and palladium source can influence the rate of homocoupling. Screening different combinations can help to identify conditions that favor the desired cross-coupling pathway.

Data Summary: Base and Solvent Effects

The following table summarizes the effects of different bases and solvents on Suzuki coupling reactions, based on literature for similar substrates.

BaseSolvent SystemTypical ObservationsReference
Na₂CO₃Dioxane/WaterOften effective, but may require higher temperatures or longer reaction times. A good starting point for optimization.[13]
K₂CO₃Dioxane/WaterA commonly used and effective base.[12]
K₃PO₄Dioxane/Water, TolueneA stronger base that can be effective for less reactive substrates.[9]
Cs₂CO₃Dioxane, THFA highly effective but more expensive base, often used when other bases fail.[9][14]
CsFDioxaneCan be a good choice, particularly with pyridyl boronic esters.[14]
KFDioxaneA milder fluoride source that can be effective.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of this compound?

A1: The base's main role is to activate the boronic acid by converting it into a more nucleophilic boronate species.[2][3][4] This is essential for the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[6]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is substrate-dependent. For heteroaryl halides like this compound, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[11] It is often necessary to screen a few different bases to find the optimal one for your specific coupling partners.[9]

Q3: Why is water often used as a co-solvent?

A3: Water is often a crucial component of the solvent system because it helps to dissolve the inorganic bases, making them more available and effective in the reaction mixture.[9][10][11]

Q4: Can the N-H group in some boronic acid partners interfere with the reaction?

A4: Yes, for substrates containing acidic protons, such as indoles or pyrroles, the N-H bond can be deprotonated by the base.[8] This can sometimes lead to side reactions. In such cases, using a milder base or protecting the N-H group might be necessary.[8]

Q5: What should I do if my reaction is still not working after optimizing the base?

A5: If optimizing the base does not solve the issue, other parameters should be investigated. These include the palladium catalyst and ligand, the solvent, the reaction temperature, and the purity of your reagents.[11] For electron-rich substrates, the choice of a bulky, electron-rich ligand is often critical.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, and temperature may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.[9]

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[9]

  • Add the degassed solvent via syringe.[9]

  • Add the palladium catalyst under a positive flow of inert gas.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Diagrams

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_boron Role of Base on Boronic Acid Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Metathesis Metathesis Ar-Pd(II)-X L2->Metathesis Base (M-OR') Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Metathesis->Ar-Pd(II)-OR' L2 Transmetalation Transmetalation Ar-Pd(II)-OR' L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- [Ar'-B(OH)3]- Ar'-B(OH)2->Ar'-B(OH)3- + OH- (from Base)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key steps.

Troubleshooting Flowchart for Low Conversion

Troubleshooting_Flowchart start Low or No Conversion check_base Is the base appropriate? start->check_base screen_bases Screen stronger bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No add_water Ensure aqueous co-solvent (e.g., Dioxane/H2O) check_base->add_water Yes, but anhydrous check_catalyst Is the catalyst/ligand optimal? check_base->check_catalyst Yes screen_bases->check_catalyst add_water->check_catalyst change_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_temp Is the temperature high enough? check_catalyst->check_temp Yes change_ligand->check_temp increase_temp Increase temperature (e.g., 100-120 °C) check_temp->increase_temp No success Reaction Successful check_temp->success Yes increase_temp->success

Caption: A step-by-step guide for troubleshooting low conversion in the Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to Halopyridines in Suzuki-Miyaura Coupling: Reactivity, Catalysis, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of modern medicine and agriculture, forming the structural core of numerous blockbuster drugs and essential agrochemicals. The ability to precisely construct complex molecules around this scaffold is paramount in drug discovery and development. Among the most powerful tools for this task is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds to create valuable biaryl and hetero-biaryl structures.[1][2][3]

This guide provides an in-depth comparison of halopyridine substrates in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern reactivity, compare the performance of different halopyridine isomers and halides with supporting data, and offer field-proven insights for optimizing these critical transformations.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the nuances of coupling halopyridines, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which orchestrates the coupling through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the halopyridine. This is often the slowest, or rate-determining, step of the entire cycle, and its efficiency is highly dependent on the nature of the halogen and its position on the pyridine ring.[2][4]

  • Transmetalation: The organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron, facilitating the transfer.[5][6]

  • Reductive Elimination: The two organic partners, now both bound to the Pd(II) center, are expelled as the final coupled product. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition (Often Rate-Limiting) Pd0->OxAd R¹-X (Halopyridine) PdII_Aryl R¹-Pd(II)L₂-X OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ + Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product) Product Coupled Product (R¹-R²) RedElim->Product Halopyridine Halopyridine (R¹-X) Halopyridine->OxAd Boronic_Acid Organoboron (R²-B(OR)₂) Boronic_Acid->Transmetal

Figure 1: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: A Tale of Two Factors

The success of a Suzuki-Miyaura coupling with a halopyridine hinges on two primary structural features: the identity of the halogen atom and its position on the aromatic ring.

The Halogen Hierarchy: I > Br >> Cl

The rate of oxidative addition is directly related to the strength of the carbon-halogen bond. The established trend for reactivity follows the bond dissociation energies: C-I < C-Br < C-Cl.[2][9]

  • Iodopyridines and Bromopyridines: These are the most reactive substrates. Their weaker C-X bonds allow oxidative addition to occur under relatively mild conditions with standard palladium catalysts and ligands like triphenylphosphine (PPh₃).[1]

  • Chloropyridines: These are significantly less reactive due to the strong C-Cl bond.[1] Effecting their coupling requires more forcing conditions and, crucially, specialized catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) was a breakthrough, as they accelerate the challenging oxidative addition step for these inert chlorides.[3][10][11][12]

The Influence of Position: 2- vs. 3- vs. 4-Halopyridines

The position of the halogen is critical due to the electronic nature of the pyridine ring. The electronegative nitrogen atom significantly influences the electron density at each position, which in turn affects the ease of oxidative addition and the potential for side reactions.

  • 3-Halopyridines: The 3-position is the most electronically similar to a halobenzene. It is less electron-deficient than the 2- and 4-positions. Experimental data often show that 3-halopyridines provide higher yields compared to their 2-halo counterparts under similar conditions, likely due to a more favorable electronic environment for oxidative addition and fewer side reactions.[1]

  • 2- and 4-Halopyridines: These positions are significantly more electron-deficient. While this can make oxidative addition more difficult, the primary challenge with 2-halopyridines is the proximity of the Lewis basic nitrogen atom. This nitrogen can coordinate to the palladium catalyst, effectively acting as a poison and shutting down the catalytic cycle.[8][13][14] The use of very bulky ligands is a key strategy to mitigate this inhibition, as they create a sterically crowded environment around the palladium center that disfavors coordination by the pyridine nitrogen.

Reactivity_Trends cluster_halogen Reactivity by Halogen cluster_position General Reactivity by Position Iodo Iodopyridines (Most Reactive) Bromo Bromopyridines Iodo->Bromo Decreasing Reactivity (Stronger C-X Bond) Chloro Chloropyridines (Least Reactive) Bromo->Chloro Decreasing Reactivity (Stronger C-X Bond) Pos3 3-Halopyridines (Generally Highest Yield) Pos24 2- & 4-Halopyridines (Challenging) Pos3->Pos24 Decreasing Reactivity (Electronic & Steric Effects)

Figure 2: General reactivity trends for halopyridines in Suzuki-Miyaura coupling.

Data-Driven Comparison of Halopyridine Performance

The following table summarizes experimental data from the literature, illustrating the principles discussed above. Note how reaction conditions must be adapted for less reactive substrates, particularly the choice of ligand and base.

Halopyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120°C (MW) / 10 min70%[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120°C (MW) / 10 min86%[1]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120°C (MW) / 10 min55%[1]
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / Phosphite LigandKFDioxane100°C / 12h95%[15]
2,3,5-Trichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O/EtOH80°C / 2h95% (at C2)[16]
6-Chloro-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/EtOH150°C (MW) / 20 min95%

Optimizing the Reaction: A Guide to Key Components

Achieving high yields and clean conversions requires careful selection of each reaction component.

The Catalyst System: Palladium and its Ligand
  • Palladium Precursors: Standard palladium sources like Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[1][7][15] The true catalyst, Pd(0), is formed in situ from Pd(II) precursors.

  • Ligands: This is the single most important variable for challenging couplings.

    • For Bromo- and Iodopyridines: Traditional phosphines like PPh₃ are often sufficient.[17]

    • For Chloropyridines & 2-Halopyridines: Success relies on bulky, electron-donating monophosphine ligands. These ligands promote the difficult oxidative addition step and sterically protect the palladium center from inhibition by the pyridine nitrogen.[8] Leading examples include:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective and commercially available.[10][11][12] XPhos, for instance, is particularly adept at coupling unactivated aryl and heteroaryl chlorides.[10]

      • N-Heterocyclic Carbenes (NHCs): These offer another powerful class of ligands that provide strong, stable coordination to palladium and are effective for coupling chloropyridines, sometimes in aqueous media.[1][18]

The Base: Activating the Boron

The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[5][6][19] By coordinating to the empty p-orbital of the boron atom, it forms a negatively charged boronate species, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.

  • Common Choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most common inorganic bases.[1][20]

  • Matching Base to Substrate: Milder bases like K₂CO₃ are often sufficient for reactive substrates. For challenging couplings, such as those involving chloropyridines or sterically hindered partners, a stronger base like K₃PO₄ is frequently required to drive the reaction to completion.

The Solvent: Creating the Right Environment

The solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard choices.[8]

  • Aqueous Mixtures: Often, a co-solvent of water is used (e.g., Dioxane/H₂O, DMF/H₂O).[1][21] Water helps to dissolve the inorganic base and can accelerate the transmetalation step. However, excess water can promote a key side reaction: protodeboronation of the boronic acid.

A Field-Tested Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol provides a robust starting point for coupling a challenging 2-chloropyridine substrate, employing a modern catalyst system designed for high performance.

Protocol_Workflow start Start: Oven-Dried Schlenk Tube add_solids 1. Add Solids: - 2-Chloropyridine (1.0 equiv) - Arylboronic Acid (1.2-1.5 equiv) - K₃PO₄ (2.0-3.0 equiv) - Pd₂(dba)₃ (e.g., 1-2 mol%) - SPhos Ligand (e.g., 2-4 mol%) start->add_solids inert_atm 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (repeat 3x) add_solids->inert_atm add_solvent 3. Add Degassed Solvent: Anhydrous Dioxane/Toluene inert_atm->add_solvent heat 4. Heat Reaction: Stir at 80-110 °C under positive pressure add_solvent->heat monitor 5. Monitor Progress: Check by TLC or LC-MS until starting material is consumed heat->monitor workup 6. Aqueous Workup: Cool, dilute with organic solvent (e.g., EtOAc), wash with water/brine monitor->workup purify 7. Purification: Dry organic layer (e.g., Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Isolated Product purify->end

Figure 3: Step-by-step workflow for a typical Suzuki-Miyaura coupling of a chloropyridine.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%).

  • Inerting the Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst deactivation.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Conclusion and Outlook

The Suzuki-Miyaura coupling of halopyridines is a powerful and versatile reaction, but its success is not guaranteed. A clear understanding of the reactivity hierarchy—iodides and bromides being more reactive than chlorides, and 3-pyridyls often being less problematic than 2-pyridyls—is essential. For the challenging but cost-effective chloropyridines and the sterically encumbered 2-halopyridines, the rational selection of a bulky, electron-rich phosphine ligand is the paramount consideration. By applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of these reactions, accelerating the synthesis of novel pyridine-containing molecules for pharmaceutical and materials science applications.

References

A Senior Application Scientist's Guide to 6-Iodo-2,3-dimethoxypyridine: A Superior Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science discovery, the selection of starting materials is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules. This guide provides an in-depth comparison of 6-Iodo-2,3-dimethoxypyridine, demonstrating its distinct advantages over common alternatives and providing the experimental foundation for its application.

The unique architecture of this compound (CAS 321535-23-3) — featuring a strategically placed iodine atom and two electron-donating methoxy groups — makes it an exceptionally versatile and reactive intermediate.[1][2] The iodine atom serves as a superb leaving group for a multitude of transition metal-catalyzed cross-coupling reactions, while the methoxy groups modulate the electronic properties of the pyridine ring. This guide will elucidate the causal factors behind its superior performance in key synthetic transformations.

Caption: Molecular structure of this compound.

The Decisive Advantage in Palladium-Catalyzed Cross-Coupling

The true synthetic prowess of this compound is most evident in palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation. The choice of the halide (I, Br, Cl) on the pyridine ring is not trivial; it directly impacts reaction kinetics and the required conditions. The Carbon-Iodine bond is significantly weaker than its C-Br and C-Cl counterparts, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

G A This compound B Suzuki-Miyaura (Ar-B(OH)2) A->B Pd Catalyst, Base C Sonogashira (R-C≡CH) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig (R2NH) A->D Pd Catalyst, Base E 6-Aryl-2,3-dimethoxypyridine B->E F 6-Alkynyl-2,3-dimethoxypyridine C->F G 6-Amino-2,3-dimethoxypyridine D->G

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably one of the most powerful tools for constructing biaryl structures.[3][4] When using this compound, the reaction typically proceeds with high efficiency under relatively mild conditions.

Comparison with Alternatives:

  • 6-Bromo-2,3-dimethoxypyridine: While often cheaper, the bromo-analogue requires more forcing conditions—higher temperatures, more active and expensive phosphine ligands, and sometimes stronger bases—to achieve comparable yields to the iodo-derivative. The higher reactivity of the C-I bond often makes this compound the preferred choice for sensitive substrates where decomposition at elevated temperatures is a concern.

  • Direct C-H Arylation of 2,3-dimethoxypyridine: While conceptually appealing for its atom economy, direct C-H activation often suffers from a lack of regioselectivity.[5][6] Functionalizing the C6 position without affecting other positions can be challenging and may require a directing group, adding steps to the overall synthesis. The pre-functionalized iodo-pyridine guarantees reaction at the desired C6 position.

Sonogashira Coupling: Access to Alkynyl Pyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] These products are valuable intermediates in the synthesis of natural products and organic materials.[9] The high reactivity of this compound allows this transformation to occur efficiently, often at room temperature, which is crucial for preventing the undesirable side reaction of alkyne homocoupling (Glaser coupling) that can be promoted at higher temperatures.[8][9]

Comparison with Alternatives:

  • 6-Bromo-2,3-dimethoxypyridine: Coupling with the bromo-derivative is feasible but almost always requires higher temperatures and longer reaction times. This increases the risk of side reactions and can be problematic for volatile or thermally unstable alkynes.

  • Aryl Triflates: While also highly reactive, aryl triflates can be more expensive and less shelf-stable than the corresponding aryl iodides.

Buchwald-Hartwig Amination: A Gateway to Novel Aminopyridines

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the synthesis of aryl amines from aryl halides.[10][11] The synthesis of 6-amino-2,3-dimethoxypyridine derivatives is critical for developing new drug candidates. The use of this compound allows for the coupling of a wide range of amines, including less nucleophilic anilines and sterically hindered secondary amines, under conditions that are often milder than those required for the corresponding bromo- or chloro-pyridines.[11][12]

Comparison with Alternatives:

  • 6-Chloro-2,3-dimethoxypyridine: Chloro-pyridines are generally the least reactive in this class and require highly specialized (and often air-sensitive and expensive) ligands and strong bases to achieve efficient coupling.[12] The operational simplicity afforded by the iodo-analogue is a significant advantage.

  • Classical SNAr: Nucleophilic aromatic substitution to form the C-N bond would require harsh conditions (high temperatures, strong bases) and is often limited in scope. The Buchwald-Hartwig amination offers far greater functional group tolerance and broader applicability.[10]

Comparative Data Summary

The following table summarizes the key performance differences between this compound and its bromo-analogue, as well as the C-H activation approach.

FeatureThis compound6-Bromo-2,3-dimethoxypyridineC-H Activation of 2,3-dimethoxypyridine
Reactivity in Cross-Coupling Very HighModerateN/A (Substrate)
Typical Reaction Conditions Mild (often RT to 80 °C)Moderate to Forcing (>80 °C)Often requires specific directing groups and high temperatures
Catalyst/Ligand Requirement Standard Pd catalysts/ligands often sufficeOften requires more active, specialized ligandsHighly dependent on the specific transformation; catalyst screening is critical
Regioselectivity Excellent (pre-functionalized)Excellent (pre-functionalized)Poor to Moderate (risk of multiple isomers)
Atom Economy GoodGoodExcellent
Relative Cost HigherLowerLowest (starting material) but process can be costly to develop

Validated Experimental Protocols

To translate theory into practice, the following self-validating protocols provide a robust starting point for researchers. These methodologies are designed for reliability and reproducibility.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical reaction to synthesize a 6-aryl-2,3-dimethoxypyridine derivative.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Base (e.g., K3PO4), and Pd Catalyst (e.g., Pd(PPh3)4) in a flask. B Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). A->B C Add degassed solvent (e.g., Dioxane/Water). B->C D Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the required time. C->D E Cool to RT, dilute with EtOAc, and wash with water and brine. D->E F Dry the organic layer (e.g., Na2SO4), filter, and concentrate under vacuum. E->F G Purify the crude product via flash column chromatography. F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)[13]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[13]

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 6-aryl-2,3-dimethoxypyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 6-(substituted-amino)-2,3-dimethoxypyridine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line

Procedure:

  • In a glovebox or under a stream of argon, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃ to a Schlenk tube.

  • Add the this compound and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if used), and attach it to a Schlenk line.

  • Add the anhydrous solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound stands out as a superior building block for the synthesis of complex, highly functionalized pyridine derivatives. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions—a direct consequence of the weaker C-I bond—provides tangible advantages over its bromo- and chloro- counterparts, including milder reaction conditions, broader substrate scope, and often higher yields. While alternatives like direct C-H activation offer greater atom economy, they cannot match the guaranteed regioselectivity and procedural robustness provided by this pre-functionalized intermediate. For researchers in drug discovery and materials science, the strategic choice to employ this compound can significantly accelerate discovery timelines by enabling more efficient and reliable synthetic routes.

References

A Comparative Guide to the Purity Analysis of Synthesized 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of an intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 6-Iodo-2,3-dimethoxypyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine core with activating methoxy groups and a reactive iodine atom, makes it highly valuable for constructing more complex molecules through cross-coupling and other synthetic transformations.

The presence of impurities—be it unreacted starting materials, by-products, or residual reagents—can have cascading negative effects. These contaminants can lead to aberrant reaction pathways, reduce the yield and purity of the final API, and introduce potentially genotoxic substances into the drug product. Therefore, the rigorous, multi-faceted analysis of this compound is a non-negotiable step in quality control.

This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized this compound. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and compare the strengths and limitations of each technique, empowering researchers to select the most fitting approach for their specific needs.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purity analysis begins with a clear understanding of potential impurities. This compound is typically synthesized via electrophilic iodination of the electron-rich 2,3-dimethoxypyridine precursor.

Synthesis_Pathway cluster_impurities Potential Impurities SM 2,3-Dimethoxypyridine (Starting Material) reagent + Iodinating Agent (e.g., I₂, NIS) SM->reagent Reaction product This compound (Target Compound) reagent->product imp1 Unreacted SM imp2 Di-iodinated Species (By-product) imp3 Positional Isomers (e.g., 4-iodo) imp4 Residual Iodine (I₂) (Reagent)

Caption: Synthesis route and potential process-related impurities.

Based on this common synthetic route, a typical impurity profile may include:

  • Starting Material: Unreacted 2,3-dimethoxypyridine.

  • Over-reaction By-products: Di-iodinated species (e.g., 4,6-diiodo-2,3-dimethoxypyridine).

  • Isomeric By-products: Positional isomers, such as 4-iodo-2,3-dimethoxypyridine, depending on the regioselectivity of the iodination reaction.[1]

  • Reagent-related Impurities: Residual elemental iodine (I₂), which can color the product yellow or brown, and by-products from iodinating agents like N-Iodosuccinimide (NIS).[2]

  • Solvent-related Impurities: Residual solvents from the reaction and purification steps.

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Comparative Analysis of Purity Determination Methods

We will now compare four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (CHN). Each method provides unique insights into the purity of the compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis, offering excellent resolution for separating non-volatile and thermally labile compounds. For this compound, a reversed-phase method is most appropriate.

Expertise & Experience: The choice of a C18 column is based on the moderate polarity of the analyte and its expected impurities. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial for ensuring the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing tailing.[3] The gradient elution is designed to first elute any polar impurities, then the starting material, followed by the product, and finally any less polar by-products like di-iodinated species. UV detection at 254 nm is chosen as it is a common wavelength where aromatic and heteroaromatic rings exhibit strong absorbance.

Caption: HPLC-UV workflow for purity assessment.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the diluent.

    • Vortex to dissolve and filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Analysis and Calculation:

    • Inject the prepared sample.

    • Identify the main peak corresponding to the product.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides definitive structural information from the mass spectrum, making it excellent for impurity identification.

Expertise & Experience: The choice of a non-polar column (e.g., DB-5ms) is suitable for the separation of aromatic compounds based on their boiling points. A temperature gradient is essential to ensure that both more volatile components (like residual solvents) and less volatile components (like di-iodinated species) are eluted and separated effectively. Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for identification. The presence of iodine is often indicated by a characteristic peak at m/z 127 (I+) and a large mass difference of 127 units between fragments.[4]

Caption: GC-MS workflow for impurity identification and quantification.

  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection: 1 µL, split ratio 50:1.

    • Oven Program: Start at 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a sample solution of approximately 0.5 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis and Calculation:

    • Acquire the total ion chromatogram (TIC).

    • For each impurity peak, analyze the mass spectrum to identify the structure. Compare with a library (e.g., NIST) and analyze fragmentation patterns.

    • Calculate purity using area normalization from the TIC.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[6][7]

Expertise & Experience: The key to accurate qNMR is the selection of a high-purity internal standard (IS) with a known concentration. Maleic acid is a good choice as it is non-volatile, stable, and has a simple singlet in the ¹H NMR spectrum that is unlikely to overlap with the analyte's signals. A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve both the analyte and the IS. A long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton is critical to ensure full magnetization recovery, which is the foundation of accurate quantification.[1]

Caption: qNMR workflow for absolute purity determination.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the internal standard (W_IS) into an NMR tube.

    • Accurately weigh ~25 mg of the this compound sample (W_spl) into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton (e.g., 'zg30').

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

    • Relaxation Delay (D1): 30 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte (I_spl) and the signal for the internal standard (I_IS). For the analyte, the aromatic proton signals are suitable. For maleic acid, the singlet at ~6.3 ppm is used.

    • Calculate the purity using the following formula: Purity_spl (%) = (I_spl / I_IS) * (N_IS / N_spl) * (MW_spl / MW_IS) * (W_IS / W_spl) * Purity_IS (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (Analyte: 1 or 2; IS: 2)

      • MW = Molecular Weight (Analyte: 265.05 g/mol ; IS: 116.07 g/mol )

      • W = Weight

      • Purity_IS = Purity of the internal standard

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. This technique is a fundamental test of purity, as any significant deviation from the theoretical values for the molecular formula (C₇H₈INO₂) indicates the presence of impurities.

Expertise & Experience: This is a destructive combustion analysis technique.[8] The sample is burned in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[9] The presence of impurities with different elemental compositions (e.g., residual solvent with a high H/C ratio, or starting material with a different C/N ratio) will cause the experimental values to deviate from the theoretical ones. A commonly accepted tolerance for publication and registration purposes is within ±0.4% of the calculated value.[10]

Caption: Workflow for CHN elemental analysis.

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and finely ground.

    • Accurately weigh approximately 2 mg of the sample into a tin capsule.

  • Analysis:

    • Run the sample according to the instrument's standard operating procedure. The instrument will automatically perform combustion, gas separation, and detection.

  • Calculation and Comparison:

    • The instrument software calculates the weight percentages of C, H, and N.

    • Compare the experimental results with the theoretical values for C₇H₈INO₂.

      • Theoretical C: 31.72%

      • Theoretical H: 3.04%

      • Theoretical N: 5.28%

    • The results should fall within the acceptable range (e.g., ±0.4%).

Data Summary and Method Comparison

The choice of analytical method depends on the specific question being asked. The table below summarizes the strengths and weaknesses of each technique for the purity analysis of this compound.

Parameter HPLC-UV GC-MS qNMR Elemental Analysis (CHN)
Primary Use Quantitative purity, Separation of non-volatile impuritiesIdentification of volatile/semi-volatile impuritiesAbsolute quantitative purity, Structural confirmationConfirmation of elemental composition
Detects SM, by-products, isomers, degradation productsSM, by-products, residual solventsAll proton-containing speciesOverall elemental composition
Strengths High precision, robust, widely available, good for routine QCDefinitive identification via MS, high sensitivityPrimary method (no analyte standard needed), accurate, provides structural infoFundamental check of formula, detects inorganic/non-UV active impurities
Weaknesses Requires reference standards for identified impurities, may not detect non-UV active compoundsNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatography, requires expensive equipment and expertiseIndirect measure of purity, does not identify specific impurities, insensitive to isomers
Typical LOD/LOQ ~0.01% / ~0.05%~0.001% / ~0.005%~0.1% / ~0.3%Not applicable (bulk property)
Validation Requires full validation per ICH Q2(R2) guidelines[2][11][12]Requires full validation per ICH Q2(R2) guidelinesRequires full validation per ICH Q2(R2) guidelines[6]Instrument calibration and system suitability

LOD = Limit of Detection, LOQ = Limit of Quantitation. Values are representative and method-dependent.

Conclusion: An Orthogonal Approach for Complete Confidence

No single analytical technique can provide a complete picture of the purity of this compound. Each method has inherent biases and limitations. HPLC-UV may not detect impurities that lack a chromophore, while GC-MS will miss non-volatile contaminants. Elemental analysis can be perfect for a sample containing isomeric impurities, and qNMR may lack the sensitivity to detect trace-level contaminants.

Therefore, a scientifically rigorous and trustworthy purity assessment relies on an orthogonal approach , utilizing a combination of these methods. A typical, robust quality control strategy would involve:

  • HPLC-UV as the primary method for routine purity testing and quantification of known impurities.

  • GC-MS for the identification of unknown volatile impurities and for monitoring residual solvents.

  • ¹H and ¹³C NMR for unambiguous structural confirmation of the main component.

  • qNMR to establish the absolute purity of a reference standard batch.

  • Elemental Analysis as a final, fundamental check on the elemental integrity of the synthesized batch.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate and the final API it is destined to become.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for 6-Iodo-2,3-dimethoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The 2,3-dimethoxypyridine moiety, in particular, is a valuable building block for a range of biologically active molecules. Its derivatization through cross-coupling reactions at the 6-position offers a powerful strategy for accessing novel chemical space. This guide provides an in-depth comparison of catalytic systems for the coupling of 6-iodo-2,3-dimethoxypyridine, supported by experimental data and field-proven insights to aid in catalyst selection and reaction optimization.

The Strategic Importance of Functionalizing 2,3-Dimethoxypyridines

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. The specific substitution pattern of 2,3-dimethoxy-6-iodopyridine presents both a challenge and an opportunity. The electron-donating nature of the two methoxy groups increases the electron density of the pyridine ring, which can influence the reactivity of the C-I bond. Successful coupling at the 6-position allows for the introduction of a diverse array of substituents, making it a critical transformation for structure-activity relationship (SAR) studies.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are the premier methods for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The choice of the palladium catalyst system, which comprises a palladium precursor and a ligand, is paramount to the success of these transformations.[3]

Understanding the Catalytic Cycle: A Unified Mechanistic View

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

Catalytic Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OA_complex R-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OA_complex TM_complex R-Pd(II)L_n-R' OA_complex->TM_complex Transmetalation Product R-R' (Coupled Product) TM_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n TM_complex->Catalyst_regen Reactant1 Aryl Halide (R-X) This compound Reactant1->OA_complex Oxidative Addition Reactant2 Coupling Partner (R'-M) Reactant2->TM_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.[3]

  • Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[4]

Comparative Analysis of Catalytic Systems

The choice of catalyst is dictated by the specific coupling reaction. Below is a comparison of common catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with iodo-pyridines, providing a starting point for optimization with this compound.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. For electron-rich substrates like this compound, catalyst systems with good stability and activity are required.

Catalyst PrecursorLigandBaseSolventTypical Yield Range (%)Key Considerations & References
Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene70-95A classic, often reliable catalyst. Can require higher temperatures.[5][6]
Pd(dppf)Cl₂dppfK₂CO₃, Cs₂CO₃DME, 1,4-Dioxane85-98Often provides high yields and is a good starting point for screening.[7]
Pd₂(dba)₃SPhos, XPhosK₃PO₄Toluene, Dioxane80-99Bulky biarylphosphine ligands are excellent for challenging substrates.[8]
Pd(OAc)₂PPh₃, PCy₃K₂CO₃1,4-Dioxane35-70A versatile precursor, but ligand choice is crucial for good performance.[9]

Expertise & Experience: For Suzuki couplings with electron-rich iodo-pyridines, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provides a good balance of reactivity and stability, leading to high yields with a variety of boronic acids.[7] The use of a strong inorganic base like potassium carbonate or cesium carbonate is crucial for the transmetalation step.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[4][10] The choice of a bulky, electron-rich phosphine ligand is often essential for achieving high yields, especially with heteroaryl halides.[11]

Catalyst PrecursorLigandBaseSolventTypical Yield Range (%)Key Considerations & References
Pd₂(dba)₃BINAPNaOtBuToluene60-90An early generation catalyst system, effective for many applications.
Pd(OAc)₂XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane75-95Xantphos is a versatile ligand for coupling with a wide range of amines.[12]
Pd₂(dba)₃BrettPhosK₂CO₃, K₃PO₄t-BuOH, Toluene80-98BrettPhos and other bulky biarylphosphine ligands are highly effective for amination of challenging heteroaryl halides.[13]
Pd(OAc)₂JohnPhos, CyJohnPhosNaOtBuToluene70-92These ligands are particularly effective for the amination of aryl chlorides and can be applied to iodo-pyridines.[11]

Expertise & Experience: The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is standard in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.[10] For substrates like this compound, a pre-catalyst system based on a bulky biarylphosphine ligand such as BrettPhos is recommended to overcome potential catalyst inhibition by the pyridine nitrogen.[13]

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most widely used method for the formation of a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14] This reaction typically employs a dual catalyst system of palladium and copper.[3]

Palladium CatalystCopper Co-catalystBaseSolventTypical Yield Range (%)Key Considerations & References
PdCl₂(PPh₃)₂CuIEt₃N, PiperidineTHF, DMF80-98The classic Sonogashira conditions, highly effective for iodoarenes.[15]
Pd(PPh₃)₄CuIEt₃NDMF75-95Another standard catalyst, often used for a broad range of substrates.[3]
Pd(OAc)₂/PPh₃CuIK₂CO₃, Cs₂CO₃Acetonitrile, Toluene70-90An in-situ generated catalyst system that can be effective.[16]
PdCl₂(PPh₃)₂None (Copper-free)TBAF, PiperidineTHF, DMF65-90Copper-free conditions can prevent the formation of alkyne homocoupling byproducts.

Expertise & Experience: For the Sonogashira coupling of iodo-pyridines, the standard PdCl₂(PPh₃)₂/CuI system in the presence of an amine base like triethylamine is generally very effective. The amine serves as both the base and a solvent. To minimize the undesired Glaser homocoupling of the terminal alkyne, it is crucial to maintain an oxygen-free environment.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling Procedure

This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction with this compound. This protocol is designed to be a self-validating system, with clear steps and rationale.

Experimental Workflow Diagram

Experimental_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 1. Add this compound, boronic acid, and base to a dry flask. prep2 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. prep1->prep2 prep3 3. Add degassed solvent and stir to dissolve. prep2->prep3 prep4 4. Add palladium catalyst under a positive pressure of inert gas. prep3->prep4 react1 5. Heat the reaction mixture to the specified temperature (e.g., 90 °C). prep4->react1 react2 6. Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 7. Cool the reaction to room temperature and dilute with an organic solvent. react2->workup1 workup2 8. Wash with water and brine. workup1->workup2 workup3 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 10. Purify the crude product by column chromatography. workup3->workup4

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Preparation of Reagents: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 265 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2,3-dimethoxypyridine.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ serve as excellent starting points for Suzuki reactions, the use of modern, bulky biarylphosphine ligands often provides superior results for more challenging transformations like Buchwald-Hartwig aminations. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific coupling partner. The experimental protocol provided in this guide offers a robust and validated starting point for such optimizations. As the field of catalysis continues to evolve, the development of even more active and versatile catalysts will undoubtedly further expand the synthetic utility of this important building block.

References

A Comparative Guide to the Kinetic Landscape of Suzuki Coupling with 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,3-Dimethoxypyridine Moiety and the Suzuki Coupling Reaction

The 2,3-dimethoxypyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules and pharmaceuticals. Its synthesis often relies on efficient carbon-carbon bond-forming reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a versatile and widely used method for creating biaryl structures.[1][2] This guide provides an in-depth analysis of the kinetic aspects of the Suzuki coupling reaction involving 6-iodo-2,3-dimethoxypyridine, a key intermediate in many synthetic pathways. Furthermore, it offers a comparative perspective by examining alternative cross-coupling methodologies, providing researchers with the data necessary to make informed decisions for their specific synthetic challenges.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[1] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4]

Kinetic Profiling of the Suzuki Coupling of this compound: An Experimental Protocol

Understanding the kinetics of a reaction is paramount for optimization and scale-up. This section outlines a detailed protocol for studying the kinetics of the Suzuki coupling of this compound with a generic boronic acid (e.g., phenylboronic acid).

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Charge Schlenk flask with: - this compound - Phenylboronic acid - Base (e.g., K2CO3) - Solvent (e.g., 1,4-dioxane/water) B Degas the mixture (e.g., Argon bubbling) A->B C Add Pd catalyst and ligand (e.g., Pd(PPh3)4) under inert atmosphere B->C D Heat reaction to desired temperature (e.g., 85-100 °C) with vigorous stirring C->D E Withdraw aliquots at specific time intervals D->E F Quench aliquots (e.g., with water) and extract with an organic solvent E->F G Analyze samples by HPLC or GC-MS to determine reactant consumption and product formation F->G H Plot concentration vs. time data G->H I Determine initial reaction rates H->I J Determine reaction order with respect to each reactant by varying their initial concentrations I->J K Calculate the rate constant (k) J->K

Caption: Workflow for the kinetic study of the Suzuki coupling reaction.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware, including a Schlenk flask and condenser

  • Heating and stirring module

  • Inert gas supply (Argon or Nitrogen)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water (10 mL). Bubble argon through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.02 mmol, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing water (1 mL) and an internal standard solution in ethyl acetate (1 mL). Vortex the vial to ensure thorough mixing and extraction.

  • Analysis: Analyze the organic layer of each quenched sample by HPLC or GC-MS to quantify the concentrations of the starting material and the product.

  • Data Processing: Plot the concentration of this compound versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve. By systematically varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.

Comparative Analysis: Alternative Cross-Coupling Reactions

While the Suzuki coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of biaryl compounds. This section provides a comparative overview of the Stille and Heck reactions as alternatives for the functionalization of this compound.

The Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide.[5][6] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[5][6] However, a significant drawback is the high toxicity of the tin reagents.[5]

Catalytic Cycle of the Stille Reaction

G Pd0 Pd(0)Ln PdII_oxidative R1-Pd(II)Ln-X Pd0->PdII_oxidative Oxidative Addition (R1-X) PdII_transmetalation R1-Pd(II)Ln-R2 PdII_oxidative->PdII_transmetalation Transmetalation (R2-SnR3) PdII_transmetalation->Pd0 Reductive Elimination Product R1-R2 PdII_transmetalation->Product

Caption: Simplified catalytic cycle of the Stille coupling reaction.

The Heck Coupling

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes.[7]

The Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a premier method, involving the palladium-catalyzed coupling of amines with aryl halides.[8][9][10] While not a direct comparison for C-C bond formation, it is a critical alternative for introducing nitrogen-containing functional groups.

Performance Comparison: Suzuki vs. Alternatives

The choice of coupling reaction depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents.

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki Coupling Organoboron compoundsMild reaction conditions, low toxicity of reagents, commercially available starting materials.[11]Base sensitivity of some substrates.[11]
Stille Coupling Organotin compoundsHigh functional group tolerance, air and moisture stable reagents.[6][12]High toxicity of tin reagents and byproducts.[5]
Heck Coupling AlkenesAtom economy (no organometallic reagent needed).Often requires higher temperatures, regioselectivity can be an issue.
Buchwald-Hartwig AminesExcellent for C-N bond formation, broad substrate scope.[8][13]Not applicable for C-C bond formation.

The Role of Ligands in Suzuki Coupling Kinetics

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability and reactivity.[14] Electron-rich and sterically bulky phosphine ligands, such as SPhos and XPhos, are known to enhance the rate of both the oxidative addition and reductive elimination steps.[15][16] The ligand can stabilize the active Pd(0) species and promote the formation of monoligated palladium complexes, which are often the most active catalytic species.[16]

Conclusion: A Strategic Approach to Synthesis

The kinetic study of the Suzuki coupling of this compound provides valuable insights into reaction optimization and scalability. While the Suzuki reaction remains a robust and environmentally benign choice for C-C bond formation, a thorough understanding of alternative methodologies like the Stille and Heck reactions is essential for a comprehensive synthetic strategy. The selection of the optimal coupling method will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired yield, and process safety considerations. This guide serves as a foundational resource for researchers to navigate the kinetic landscape of these powerful synthetic transformations.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 6-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 2,3-Dimethoxypyridine Biaryl Scaffold

In the landscape of modern drug discovery and materials science, biaryl structures are foundational motifs. Among these, scaffolds incorporating the 2,3-dimethoxypyridine unit are of particular interest due to their prevalence in biologically active molecules and functional materials. Traditionally, 6-Iodo-2,3-dimethoxypyridine has served as a reliable electrophilic partner in palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile Carbon-Iodine bond, ensures efficient oxidative addition to the palladium catalyst, often leading to high yields.[1]

However, an over-reliance on a single starting material can be limiting. Factors such as cost, commercial availability, and the desire for milder reaction conditions or orthogonal reactivity strategies necessitate a broader toolkit. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies for constructing 2,3-dimethoxypyridine-containing biaryls. We will move beyond simple protocols to explore the mechanistic rationale behind each choice, empowering researchers to make informed, strategy-driven decisions in their synthetic campaigns.

Strategic Disconnections: Reversing the Polarity

The most fundamental strategic alternative to using this compound as an electrophile is to reconceptualize the 2,3-dimethoxypyridine unit as the nucleophilic partner. This "reverse coupling" approach opens a vast chemical space, as it allows coupling with a diverse array of commercially available aryl and heteroaryl halides and triflates.[2] This section will compare the primary methods for generating and utilizing nucleophilic 2,3-dimethoxypyridine species.

The Suzuki-Miyaura Coupling: Boron-Based Nucleophiles

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in the pharmaceutical industry, celebrated for the low toxicity of its boron-based reagents and its broad functional group tolerance.[2][3]

Instead of an iodo-pyridine, one can employ a pyridine-boronic acid or a more stable boronic ester derivative.[4][5]

  • 2,3-Dimethoxypyridine-6-boronic Acid: This reagent can be synthesized from the corresponding 6-halopyridine (typically bromo or chloro) via metal-halogen exchange to form an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (e.g., triisopropyl borate) followed by acidic workup.[4][6] While effective, pyridine boronic acids, particularly 2-pyridyl boronic acids, are known to be unstable and prone to protodeboronation, which can lead to inconsistent reactivity and lower yields.[2][7]

  • 2,3-Dimethoxypyridine-6-boronic Acid Pinacol Ester: To circumvent the stability issues of boronic acids, boronic esters are frequently employed.[8] Pinacol esters are particularly common due to their high stability, crystalline nature, and ease of handling.[8][9] They are synthesized similarly to the acids but are quenched with an appropriate borate ester like pinacolborane or bis(pinacolato)diboron. These esters often provide more reproducible results in Suzuki-Miyaura couplings.[8]

The general catalytic cycle for the Suzuki-Miyaura reaction is a cornerstone of cross-coupling chemistry.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar¹-X) center transmetal_complex [Ar¹-Pd(II)L₂-Ar²]⁺ product_complex Ar¹-Ar² transmetal_complex->product_complex Reductive Elimination product_complex->pd0 center->transmetal_complex Transmetalation base_entry base_entry->center Base (e.g., K₂CO₃) reagent_entry reagent_entry->center Ar²-B(OR)₂ boronic_ester_synthesis start 6-Bromo-2,3-dimethoxypyridine in dry THF step1 Cool to -78 °C (Dry Ice/Acetone Bath) start->step1 step2 Add n-BuLi dropwise, Stir for 1 hour step1->step2 Lithiation step3 Quench with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane step2->step3 Borylation step4 Warm to Room Temperature Stir overnight step3->step4 step5 Aqueous Workup (e.g., sat. NH₄Cl) step4->step5 step6 Extract with EtOAc, Dry, Concentrate step5->step6 end Purify by Column Chromatography or Recrystallization step6->end

References

A Senior Application Scientist's Guide to the Scalable Synthesis of 6-Substituted-2,3-dimethoxypyridines

Safety Operating Guide

Proper Disposal of 6-Iodo-2,3-dimethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Iodo-2,3-dimethoxypyridine, a halogenated pyridine derivative commonly used in synthetic chemistry. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal procedures, it is imperative to understand the intrinsic hazards of this compound. This compound is classified as harmful if swallowed and requires careful handling to avoid exposure.[1][2]

PropertyValueSource
Chemical Formula C₇H₈INO₂[1]
CAS Number 321535-23-3[1]
Molecular Weight 265.05 g/mol [1]
Hazard Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)[1][2]
Physical Form Solid[1]
Storage Class 11 - Combustible Solids[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a structured plan that prioritizes safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

Diagram: Disposal Workflow for this compound

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Step 1: Waste Generation (Unused reagent, contaminated labware) B Step 2: Hazard Assessment (Consult SDS) A->B is generated C Step 3: Segregation (Designated Halogenated Organic Waste) B->C identifies hazard D Step 4: Containment (Labeled, sealed, compatible container) C->D is placed in E Step 5: Storage (Satellite Accumulation Area) D->E is stored in F Step 6: Disposal Request (Contact EHS or licensed contractor) E->F awaits pickup G Step 7: Professional Disposal (Incineration or other approved method) F->G leads to

Caption: Decision workflow for the proper disposal of this compound.

Detailed Disposal Procedures

Step 1: Waste Identification and Characterization

All materials contaminated with this compound must be considered hazardous waste. This includes:

  • Expired or unused quantities of the chemical.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

  • Contaminated labware, including pipette tips, weighing boats, and glassware that cannot be decontaminated.

  • Residues from reactions and purifications involving the compound.

Step 2: Segregation of Halogenated Waste

As a halogenated organic compound, this compound waste must be segregated from other waste streams.[3][4] Co-mingling halogenated and non-halogenated organic waste can complicate and increase the cost of disposal.[5]

Key Segregation Practices:

  • Use a designated waste container specifically for halogenated organic solids.

  • Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[3]

Step 3: Proper Waste Containment and Labeling

The integrity of the waste container is critical to prevent leaks and exposure.[6]

  • Container Selection : Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.[5]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] All constituents of a waste mixture should be listed.[4]

  • Closure : Keep the waste container closed at all times except when adding waste.[7][8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][9] This area must be under the control of the laboratory personnel.

SAA Requirements:

  • The SAA must be in a well-ventilated area, away from sources of ignition.[6]

  • Secondary containment, such as a spill tray, should be used to capture any potential leaks.[9][10]

  • Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons, or 1 quart for acutely toxic wastes.[7][9]

Step 5: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will provide specific guidance and arrange for the pickup of your hazardous waste.[4]

  • Documentation : Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.[10]

Regulatory Framework

The management of hazardous chemical waste in laboratories is governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals.[12][13][14]

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[8] Halogenated organic compounds are specifically regulated under RCRA.[15][16]

Waste Minimization: A Proactive Approach

The most effective way to manage laboratory waste is to minimize its generation in the first place.[7][8][9]

Strategies for Waste Minimization:

  • Order only the quantity of this compound that is needed for your experiments.[3][7][8]

  • Maintain an accurate chemical inventory to avoid ordering duplicate materials.[3][8]

  • Consider using smaller-scale experimental setups where feasible.[6][8]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2,3-dimethoxypyridine
Reactant of Route 2
Reactant of Route 2
6-Iodo-2,3-dimethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.